Product packaging for D-Phenylglycyl Cefaclor-d5(Cat. No.:)

D-Phenylglycyl Cefaclor-d5

Cat. No.: B15145517
M. Wt: 506.0 g/mol
InChI Key: XLWILXSSHAKXHH-GZEOSQKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Phenylglycyl Cefaclor-d5 is a useful research compound. Its molecular formula is C23H21ClN4O5S and its molecular weight is 506.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21ClN4O5S B15145517 D-Phenylglycyl Cefaclor-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H21ClN4O5S

Molecular Weight

506.0 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H21ClN4O5S/c24-14-11-34-22-17(21(31)28(22)18(14)23(32)33)27-20(30)16(13-9-5-2-6-10-13)26-19(29)15(25)12-7-3-1-4-8-12/h1-10,15-17,22H,11,25H2,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,22-/m1/s1/i1D,3D,4D,7D,8D

InChI Key

XLWILXSSHAKXHH-GZEOSQKHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)Cl)C(=O)O)N)[2H])[2H]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Phenylglycyl Cefaclor-d5: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of D-Phenylglycyl Cefaclor-d5, a deuterated analog of a known impurity of the second-generation cephalosporin antibiotic, Cefaclor. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this stable isotope-labeled compound for its use as an internal standard in analytical studies.

Core Chemical Properties

This compound is the isotope-labeled analog of D-Phenylglycyl Cefaclor, which is recognized as an impurity in the synthesis of Cefaclor.[1] The primary application of this compound is as an internal standard for the quantification of Cefaclor and its impurities in various matrices by mass spectrometry-based methods. The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled analyte.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound, its parent compound Cefaclor, and the essential starting material, D-Phenylglycine.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₁₆D₅ClN₄O₅S[1]
Molecular Weight 505.99 g/mol [1]
Accurate Mass 505.124[2]
Synonyms Cefaclor Impurity H-d5[2]
Storage Temperature 2-8°C[1]

Table 2: Chemical Properties of Cefaclor (Parent Compound)

PropertyValueSource
CAS Number 53994-73-3
Molecular Formula C₁₅H₁₄ClN₃O₄S
Molecular Weight 367.8 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Melting Point 327 °C
LogP 0.4

Table 3: Chemical Properties of D-Phenylglycine (Starting Material)

PropertyValueSource
CAS Number 875-74-1[3][4]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
IUPAC Name (2R)-2-amino-2-phenylacetic acid[3]
Appearance White Solid

Biological Context: Mechanism of Action of Cefaclor

As this compound is an impurity analog of Cefaclor, its primary relevance in a biological context is tied to the mechanism of action of Cefaclor itself. Cefaclor is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This action is achieved through the binding of Cefaclor to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall.[6] The acylation of these essential enzymes disrupts the final transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[6]

Cefaclor_Mechanism Cefaclor Cefaclor PBP Penicillin-Binding Proteins (PBPs) Cefaclor->PBP Binds to Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Mechanism of action of Cefaclor.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not publicly available and are likely proprietary to the manufacturers. However, this section provides representative protocols for the synthesis and analysis of the parent compound, Cefaclor, which would be adapted for its deuterated analog.

General Enzymatic Synthesis of Cefaclor

The synthesis of Cefaclor is commonly achieved through the enzymatic coupling of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) and an activated form of D-phenylglycine, such as D-phenylglycine methyl ester.[7][8] The use of a deuterated D-phenylglycine starting material would be the logical route to synthesizing this compound.

Materials:

  • 7-amino-3-chloro-cephalosporanic acid (7-ACCA)

  • D-phenylglycine methyl ester (or a deuterated variant for labeled synthesis)

  • Immobilized Penicillin G acylase

  • Aqueous buffer solution (e.g., phosphate buffer)

  • Acid and base for pH adjustment (e.g., HCl, NaOH)

Procedure:

  • 7-ACCA is dissolved in an aqueous buffer solution, and the pH is adjusted to a suitable range for the enzymatic reaction (typically pH 6.0-7.5).

  • The immobilized penicillin G acylase is added to the 7-ACCA solution.

  • The D-phenylglycine methyl ester (or its deuterated analog), dissolved in a minimal amount of solvent or as a solid, is added to the reaction mixture in a controlled manner.

  • The reaction is stirred at a controlled temperature (e.g., 20-25°C), and the pH is maintained at the optimal level for the enzyme.

  • The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the enzyme is filtered off.

  • The pH of the filtrate is adjusted to the isoelectric point of Cefaclor to induce precipitation.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Cefaclor_Synthesis_Workflow cluster_reaction Enzymatic Coupling cluster_purification Purification Start Dissolve 7-ACCA in Buffer AddEnzyme Add Immobilized Penicillin G Acylase Start->AddEnzyme AddPG Add D-Phenylglycine Methyl Ester AddEnzyme->AddPG React Maintain pH and Temperature AddPG->React Monitor Monitor by HPLC React->Monitor FilterEnzyme Filter off Enzyme Monitor->FilterEnzyme AdjustpH Adjust pH to Isoelectric Point FilterEnzyme->AdjustpH Precipitate Precipitate Cefaclor AdjustpH->Precipitate FilterProduct Filter and Wash Product Precipitate->FilterProduct Dry Dry under Vacuum FilterProduct->Dry

Generalized workflow for the synthesis and purification of Cefaclor.
Representative HPLC Method for Cefaclor Analysis

A reversed-phase HPLC method can be used for the analysis of Cefaclor and its impurities. The following is a general method that can be optimized for specific applications.[9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 4.6 mm x 250 mm)

Mobile Phase:

  • A mixture of acetonitrile, methanol, and a suitable buffer (e.g., triethylamine buffer) in an isocratic or gradient elution mode. A typical mobile phase could be a 1:1:2 (v/v) mixture of acetonitrile, methanol, and TEA buffer.[9]

Procedure:

  • Prepare standard solutions of Cefaclor and, if available, this compound in the mobile phase.

  • Prepare the sample for analysis by dissolving it in the mobile phase. For biological samples, a protein precipitation step with acetonitrile may be necessary.[9]

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals working with Cefaclor. Its stable isotope labeling allows for its use as a reliable internal standard in quantitative bioanalytical assays and impurity profiling. While specific experimental protocols for its synthesis and detailed analytical characterization are not widely published, a thorough understanding of the chemistry of Cefaclor provides a strong basis for its application. This guide has summarized the core chemical properties, the relevant biological mechanism of the parent compound, and representative experimental workflows to aid in its effective use in a research setting.

References

Synthesis and Characterization of D-Phenylglycyl Cefaclor-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of D-Phenylglycyl Cefaclor-d5. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of the corresponding Cefaclor impurity, D-Phenylglycyl Cefaclor, by mass spectrometry-based assays. The information presented herein is intended to support researchers and professionals in the fields of pharmaceutical analysis, drug metabolism, and quality control.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections. During its synthesis and storage, several related impurities can form. One such process-related impurity is D-Phenylglycyl Cefaclor. To accurately quantify the levels of this impurity in drug substances and formulations, a stable isotopically labeled internal standard, such as this compound, is essential. The incorporation of five deuterium atoms provides a distinct mass shift, facilitating precise quantification by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), without significantly altering the molecule's chemical properties.

This guide outlines a proposed synthetic pathway for this compound and details the analytical methodologies for its comprehensive characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by coupling a deuterated D-phenylglycine side chain with the Cefaclor nucleus. A plausible synthetic strategy is outlined below.

Synthesis of D-(-)-Phenylglycine-d5

The key starting material for the synthesis is deuterated D-phenylglycine. D-(-)-Phenylglycine-d5 can be synthesized from commercially available benzene-d6.

Experimental Protocol:

  • Friedel-Crafts Acylation of Benzene-d6: Benzene-d6 is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-chloro-1-(phenyl-d5)ethan-1-one.

  • Amination: The resulting ketone is then subjected to amination, for instance, through the Strecker synthesis. Reaction with an ammonia source and a cyanide source (e.g., sodium cyanide) followed by hydrolysis will produce D,L-phenylglycine-d5.

  • Resolution: The racemic mixture of D,L-phenylglycine-d5 is resolved to isolate the desired D-isomer. This can be achieved through enzymatic resolution or by fractional crystallization using a chiral resolving agent.

Coupling of D-(-)-Phenylglycine-d5 with 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)

The isotopically labeled side chain is then coupled with the Cefaclor core, 7-ACCA. An enzymatic approach using penicillin G acylase is a common and efficient method for this type of acylation.

Experimental Protocol:

  • Activation of D-(-)-Phenylglycine-d5: The carboxylic acid group of D-(-)-Phenylglycine-d5 is activated to facilitate the enzymatic reaction. This is often achieved by converting it to an ester, such as the methyl ester (D-phenylglycine-d5 methyl ester).

  • Enzymatic Coupling: 7-ACCA and the activated D-phenylglycine-d5 derivative are reacted in an aqueous buffer solution (pH 6-7.5) in the presence of an immobilized penicillin G acylase. The reaction is typically carried out at a controlled temperature (e.g., 20-25°C).

  • Monitoring and Quenching: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Once the reaction reaches completion or optimal conversion, the enzyme is removed by filtration, and the reaction is quenched by adjusting the pH.

  • Purification: The crude product is purified using techniques such as preparative HPLC or crystallization to yield this compound.

Below is a diagram illustrating the proposed synthetic pathway.

Synthesis_Pathway cluster_synthesis Proposed Synthesis of this compound Benzene_d6 Benzene-d6 PG_d5 D-(-)-Phenylglycine-d5 Benzene_d6->PG_d5 Multi-step Synthesis & Resolution Activated_PG_d5 Activated D-(-)-Phenylglycine-d5 PG_d5->Activated_PG_d5 Activation ACCA 7-ACCA Final_Product This compound ACCA->Final_Product Activated_PG_d5->Final_Product Enzymatic Coupling

Caption: Proposed synthesis pathway for this compound.

Characterization of this compound

Thorough characterization is necessary to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound and to separate it from any starting materials or by-products.

Experimental Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1]

  • Detection: UV detection at a wavelength of 220 nm or 265 nm is appropriate for cephalosporins.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[3]

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and assessing the degree of deuterium incorporation.

Experimental Protocol:

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to accurately determine the mass of the molecular ion.

  • Expected Molecular Ion: The expected [M+H]⁺ for this compound (C₂₃H₁₆D₅ClN₄O₅S) is approximately 506.15 m/z. The exact mass can be calculated and compared with the experimental value.

  • Isotopic Distribution: The isotopic pattern of the molecular ion should be analyzed to confirm the presence of five deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

Experimental Protocol:

  • ¹H NMR: The ¹H NMR spectrum will show the absence of signals corresponding to the phenyl protons of the D-phenylglycyl moiety, confirming successful deuteration. The remaining proton signals of the Cefaclor core should be present and can be assigned.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons in the deuterated phenyl ring will exhibit splitting patterns due to coupling with deuterium.

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their presence.

Summary of Characterization Data

The following table summarizes the key analytical data to be collected for the characterization of this compound.

Parameter Method Expected Result
Chemical PurityHPLC-UV>95%
Molecular Formula-C₂₃H₁₆D₅ClN₄O₅S
Molecular Weight-505.99 g/mol
Molecular Ion [M+H]⁺High-Resolution MS~506.15 m/z (confirming isotopic enrichment)
¹H NMRNMR SpectroscopyAbsence of phenyl proton signals in the side chain
Isotopic EnrichmentMass Spectrometry≥98%

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Experimental_Workflow cluster_workflow Synthesis and Characterization Workflow Start Starting Materials: Benzene-d6, 7-ACCA Synthesis_PG_d5 Synthesis of D-(-)-Phenylglycine-d5 Start->Synthesis_PG_d5 Coupling Enzymatic Coupling Start->Coupling Synthesis_PG_d5->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Characterization Characterization Purification->Characterization HPLC HPLC (Purity) Characterization->HPLC MS Mass Spectrometry (Identity, Isotopic Enrichment) Characterization->MS NMR NMR (Structure) Characterization->NMR Final_Product This compound HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed methods are based on established chemical and enzymatic transformations prevalent in the synthesis of cephalosporin antibiotics and their isotopically labeled analogues. The detailed characterization plan ensures the final product meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in regulated analytical methods. This will ultimately support the accurate quality control and safety assessment of Cefaclor drug products.

References

In-Depth Technical Guide: D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on D-Phenylglycyl Cefaclor-d5, an isotopically labeled impurity of the second-generation cephalosporin antibiotic, Cefaclor. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and relevant biochemical pathway information.

Core Compound Information

This compound is the deuterated analog of D-Phenylglycyl Cefaclor, a known impurity related to the synthesis of Cefaclor. The "-d5" designation indicates the presence of five deuterium atoms on the phenyl ring of the D-phenylglycyl moiety, making it a valuable internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry.

While a specific CAS number for this compound is not publicly available, the CAS number for the parent compound, D-Phenylglycine (also known as Cefaclor Impurity A), is 875-74-1.[1][2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₃H₁₆D₅ClN₄O₅S[7]
Molecular Weight 505.99 g/mol [7][8]
Parent Compound (Impurity) D-Phenylglycyl Cefaclor[7]
Parent Compound CAS 875-74-1 (for D-Phenylglycine)[2][3][4][5][6]
Isotopic Label Deuterium (d5)[7][8]
Storage Conditions 2-8°C[7]

Synthesis and Origin

D-Phenylglycyl Cefaclor is an impurity that can arise during the synthesis of Cefaclor. The synthesis of Cefaclor typically involves the acylation of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) with an activated form of D-phenylglycine. The formation of the D-Phenylglycyl Cefaclor impurity likely occurs through a side reaction involving the coupling of an additional D-phenylglycine molecule.

The synthesis of the deuterated analog, this compound, would logically involve the use of D-phenylglycine-d5 as a starting material in the Cefaclor synthesis process.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, established analytical methods for Cefaclor and its impurities can be readily adapted. The primary application of this deuterated compound is as an internal standard in mass spectrometry-based assays.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the quantification of D-Phenylglycyl Cefaclor in pharmaceutical preparations or biological matrices.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of Cefaclor and related compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Internal Standard: this compound is added to samples and calibration standards at a known concentration.

  • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (D-Phenylglycyl Cefaclor) and the internal standard (this compound). The mass shift of +5 Da for the deuterated standard allows for its clear differentiation from the unlabeled analyte.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of the analyte in unknown samples is then determined from this curve.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and identify impurities in Cefaclor drug substances and products.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Column: A high-resolution reverse-phase C18 column.

  • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a phosphate buffer and an organic modifier like acetonitrile. The specific conditions would be optimized to achieve separation of all relevant impurities.

  • Detection: UV detection at a wavelength where Cefaclor and its impurities exhibit significant absorbance (e.g., 265 nm).

  • Identification: The retention time of D-Phenylglycyl Cefaclor would be compared to that of a reference standard. The use of this compound can aid in peak identification when using LC-MS for confirmation, due to the characteristic mass shift.

Signaling Pathways and Logical Relationships

Mechanism of Action of Cefaclor

As D-Phenylglycyl Cefaclor is a structural analog and impurity of Cefaclor, understanding the mechanism of action of the parent drug provides crucial biological context. Cefaclor, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Cefaclor_Mechanism_of_Action cluster_bacterium Bacterial Cell Cefaclor Cefaclor PBP Penicillin-Binding Proteins (PBPs) Cefaclor->PBP Binds to Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) PBP->Transpeptidation Catalyzes PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step of WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Leads to Lysis Cell Lysis and Death WeakenedWall->Lysis Results in Impurity_Analysis_Workflow SamplePrep Sample Preparation (e.g., Cefaclor API) Spiking Spike with Internal Standard (this compound) SamplePrep->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS DataProcessing Data Processing (Peak Integration, Ratio Calculation) LCMS->DataProcessing Quantification Quantification of Impurity (D-Phenylglycyl Cefaclor) DataProcessing->Quantification

References

The Role of D-Phenylglycyl Cefaclor-d5 in Advancing Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of D-Phenylglycyl Cefaclor-d5 in modern drug metabolism and pharmacokinetic (DMPK) studies. As the pharmaceutical industry increasingly relies on precise and reliable data, the use of stable isotope-labeled internal standards has become a cornerstone of bioanalytical method validation. This document will delve into the metabolism of Cefaclor, the function of its deuterated analogue, and detailed experimental protocols for its quantification, offering a comprehensive resource for scientists in the field.

Introduction to Cefaclor and the Importance of Isotope Labeling

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for determining its efficacy and safety profile. Drug metabolism studies are essential to characterize how the body processes a drug, identifying potential metabolites and understanding its clearance pathways.

The use of stable isotope-labeled compounds, such as this compound, has revolutionized bioanalysis. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a drug molecule creates a heavier version of the compound that is chemically identical in terms of its interaction with biological systems but can be differentiated by mass spectrometry.[2] This distinction is fundamental to its primary role as an internal standard in quantitative bioanalysis.[2]

This compound is the isotope-labeled analogue of D-Phenylglycyl Cefaclor, an impurity of the antibiotic Cefaclor. Its application as an internal standard is crucial for the accurate quantification of Cefaclor and its related substances in biological matrices.

The Significance of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to ensure the accuracy and precision of the results.[2] The ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[3]

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[3] This leads to:

  • Improved Accuracy and Precision: By mimicking the behavior of the analyte, the SIL-IS effectively normalizes for variations that can occur during the analytical process.

  • Mitigation of Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer. A co-eluting SIL-IS experiences the same matrix effects, allowing for reliable correction.[3]

  • Enhanced Method Robustness: The use of a SIL-IS leads to more reliable and reproducible bioanalytical methods, which is a critical requirement for regulatory submissions.

The workflow for a typical bioanalytical study utilizing a deuterated internal standard is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification BiologicalSample Biological Sample (e.g., Plasma) Spiking Spike with this compound (IS) BiologicalSample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for bioanalysis using a deuterated internal standard.

Pharmacokinetics and Metabolism of Cefaclor

Cefaclor is well-absorbed after oral administration, with peak plasma concentrations reached within 30 to 60 minutes.[1] It has a relatively short half-life of approximately 0.6 to 0.9 hours in individuals with normal renal function.[4] Studies have shown that Cefaclor is primarily excreted unchanged in the urine, indicating that it does not undergo extensive metabolism in humans.[1]

The table below summarizes key pharmacokinetic parameters of Cefaclor in healthy human subjects.

Pharmacokinetic ParameterValueReference
Time to Peak Concentration (Tmax) 30 - 60 minutes[1]
Elimination Half-life (t½) 0.6 - 0.9 hours[4]
Route of Elimination Primarily renal (excreted unchanged)[1]
Cmax (250 mg dose) ~10.6 µg/mL[4]
Cmax (500 mg dose) ~17.3 µg/mL[4]

Food effect: The presence of food can reduce the rate of absorption of Cefaclor, but not the total amount absorbed. Renal Impairment: In patients with severe renal insufficiency, the half-life of Cefaclor can be prolonged to approximately 3 hours.

The metabolic pathway of Cefaclor is relatively simple, with the majority of the drug being eliminated without modification. The role of this compound in this context is not to study a modified metabolic pathway due to deuteration but to serve as a reliable internal standard for the accurate measurement of the parent drug.

G cluster_IS Role of Internal Standard Cefaclor_Admin Oral Administration of Cefaclor Absorption Gastrointestinal Absorption Cefaclor_Admin->Absorption Systemic_Circulation Systemic Circulation (Cefaclor) Absorption->Systemic_Circulation Renal_Excretion Renal Excretion (Unchanged Cefaclor) Systemic_Circulation->Renal_Excretion Metabolism Minimal Metabolism Systemic_Circulation->Metabolism Quantification Accurate Quantification of Cefaclor in Biological Samples Systemic_Circulation->Quantification Measurement Point IS This compound IS->Quantification Enables

Metabolic pathway of Cefaclor and the role of its deuterated internal standard.

Experimental Protocol: Quantification of Cefaclor in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of Cefaclor in human plasma using a validated LC-MS/MS method with this compound as the internal standard.[5]

Materials and Reagents
  • Cefaclor reference standard

  • This compound (as Cefaclor-d5) internal standard

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Human plasma (with anticoagulant)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Cefaclor-d5).

  • Vortex the mixture for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient to separate Cefaclor from endogenous plasma components
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Cefaclor: m/z 368.2 → 191.1Cefaclor-d5: m/z 373.2 → 196.1

Note: The specific gradient and MS/MS parameters may need to be optimized for the instrument being used.

Calibration and Quality Control
  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Cefaclor.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process the calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Cefaclor to Cefaclor-d5 against the nominal concentration of Cefaclor.

  • Determine the concentration of Cefaclor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound plays a critical, albeit indirect, role in the drug metabolism studies of Cefaclor. Its primary function as a stable isotope-labeled internal standard is indispensable for the development of robust, accurate, and precise bioanalytical methods. By enabling reliable quantification of Cefaclor in complex biological matrices, it provides the high-quality pharmacokinetic data that is essential for understanding the drug's behavior in the body. This, in turn, supports the safe and effective use of Cefaclor in clinical practice. The methodologies and principles outlined in this guide underscore the importance of incorporating deuterated standards in modern drug development and research.

References

An In-depth Technical Guide to the Isotopic Labeling of D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of D-Phenylglycyl Cefaclor-d5, an isotopically labeled version of the second-generation cephalosporin antibiotic, Cefaclor. The incorporation of five deuterium atoms onto the phenyl ring of the D-phenylglycyl side chain makes it an invaluable tool in pharmacokinetic studies, serving as a stable internal standard for mass spectrometry-based quantification of Cefaclor.

Introduction to Isotopic Labeling and Cefaclor-d5

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a critical technique in drug development. Replacing hydrogen with deuterium can subtly alter a molecule's physicochemical properties due to the kinetic isotope effect, leading to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This can result in a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile.[1][2] However, the most common application for deuterated compounds, including Cefaclor-d5, is as internal standards in bioanalytical assays. Because Cefaclor-d5 is chemically identical to Cefaclor but has a different mass, it can be added to biological samples to accurately quantify the concentration of the unlabeled drug, correcting for variations during sample preparation and analysis.[3]

This compound, with the molecular formula C₁₅H₉D₅ClN₃O₄S, features five deuterium atoms on the aromatic phenyl ring of the D-phenylglycyl side chain. This specific labeling pattern provides a significant mass shift (+5 Da) from the parent molecule, making it easily distinguishable in mass spectrometry.

Synthesis of this compound

The synthesis of this compound is a two-stage process:

  • Synthesis of the deuterated precursor, D-Phenylglycine-d5.

  • Coupling of D-Phenylglycine-d5 with the Cefaclor nucleus, 7-amino-3-chloro-cephalosporanic acid (7-ACCA).

Experimental Protocol: Synthesis of D-Phenylglycine-d5

The key to synthesizing Cefaclor-d5 is the preparation of the isotopically labeled side-chain precursor, D-Phenylglycine-d5. This can be achieved through acid-catalyzed hydrogen-deuterium exchange on D-Phenylglycine.

Materials:

  • D-Phenylglycine

  • Deuterated sulfuric acid (D₂SO₄)

  • Deuterium oxide (D₂O)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deuterium Exchange: In a sealed, heavy-walled glass reactor, suspend D-Phenylglycine (1 equivalent) in deuterium oxide (D₂O).

  • Carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O) to the suspension.

  • Heat the mixture with vigorous stirring at a temperature of 100-110°C for 24-48 hours. The progress of the exchange can be monitored by taking small aliquots, neutralizing them, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH reaches approximately 7.

  • The resulting precipitate of D-Phenylglycine-d5 is collected by vacuum filtration and washed with cold D₂O, followed by diethyl ether.

  • Dry the product under vacuum to yield D-Phenylglycine-d5 as a white solid.

Experimental Protocol: Enzymatic Coupling to form Cefaclor-d5

The final step is the coupling of the deuterated side chain with the cephalosporin core. An enzymatic approach using an immobilized penicillin G acylase is often preferred for its high selectivity and yield.[3][4]

Materials:

  • D-Phenylglycine-d5 methyl ester hydrochloride (D-PGM-d5·HCl) - Note: The D-Phenylglycine-d5 from the previous step must be converted to its activated methyl ester form.

  • 7-amino-3-chloro-cephalosporanic acid (7-ACCA)

  • Immobilized Penicillin G Acylase

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • Ammonia solution (for pH control)

  • Acetone

Procedure:

  • Reaction Setup: Suspend 7-ACCA (1 equivalent) and the immobilized penicillin G acylase in the aqueous buffer solution in a temperature-controlled reactor at 10-15°C.

  • Adjust the pH of the suspension to 7.0 using an ammonia solution.

  • Enzymatic Coupling: Add D-PGM-d5·HCl (1.1-1.5 equivalents) to the reaction mixture to initiate the enzymatic condensation.

  • Maintain the pH at 7.0 throughout the reaction by the controlled addition of ammonia solution. The reaction progress is monitored by HPLC.

  • Product Isolation: Once the reaction is complete (typically when 7-ACCA is consumed), lower the pH to around 5.0 with hydrochloric acid to precipitate the Cefaclor-d5.

  • Cool the suspension to 0-5°C to maximize crystallization.

  • Filter the suspension to collect the crude Cefaclor-d5.

  • Purification: Wash the collected solid with cold water and then with acetone.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Dry the final product, this compound, under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Cefaclor-d5.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the incorporation of deuterium and quantifying the isotopic enrichment.

Table 1: Representative Mass Spectrometry Data for Cefaclor and Cefaclor-d5

AnalyteMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (Da)
CefaclorC₁₅H₁₄ClN₃O₄S367.0394368.0467
Cefaclor-d5 C₁₅H₉D₅ClN₃O₄S 372.0709 373.0782

The isotopic enrichment can be calculated by analyzing the relative intensities of the mass peaks corresponding to different numbers of deuterium atoms (d0 to d5). A high isotopic enrichment (typically >98%) is desired for an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels.

  • ¹H NMR: In the ¹H NMR spectrum of Cefaclor-d5, the signals corresponding to the aromatic protons of the phenyl ring (typically observed in the 7.2-7.5 ppm region for unlabeled Cefaclor) will be absent or significantly reduced in intensity. The other proton signals from the cephalosporin core should remain.[5]

  • ²H NMR: A ²H (deuterium) NMR spectrum will show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms on the phenyl ring.[6]

  • ¹³C NMR: The ¹³C NMR spectrum will show changes in the signals for the deuterated carbons. The C-D coupling will cause the signals to appear as multiplets, and their intensity will be lower compared to the protonated carbons.

Table 2: Expected ¹H NMR Spectral Data Comparison

ProtonsCefaclor (Unlabeled) Chemical Shift (ppm)Cefaclor-d5 Chemical Shift (ppm)
Phenyl-H~7.4 (multiplet, 5H)Absent or significantly reduced
H-6, H-7~5.0-5.8 (doublets)~5.0-5.8 (doublets)
CH-NH₂~4.8 (singlet)~4.8 (singlet)
CH₂-Cl~3.5 (doublet)~3.5 (doublet)

Application in Pharmacokinetic Studies

The primary application of this compound is as an internal standard for the quantification of Cefaclor in biological matrices such as plasma or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Experimental Workflow: Bioanalytical Method Using Cefaclor-d5

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Cefaclor-d5 (Internal Standard) Sample->Spike 1 Extract Protein Precipitation / Extraction Spike->Extract 2 Evap Evaporation & Reconstitution Extract->Evap 3 LC HPLC Separation Evap->LC 4 MS Tandem Mass Spectrometry (MRM) LC->MS 5 Integration Peak Area Integration MS->Integration 6 Ratio Calculate Peak Area Ratio (Cefaclor / Cefaclor-d5) Integration->Ratio 7 Quant Quantify Cefaclor Concentration via Calibration Curve Ratio->Quant 8

Caption: Workflow for quantifying Cefaclor using Cefaclor-d5.

Protocol Outline:

  • A known amount of Cefaclor-d5 solution is added to the biological sample.

  • Proteins are precipitated (e.g., with methanol or acetonitrile) to release the drug.

  • The sample is centrifuged, and the supernatant is separated.

  • The supernatant is injected into an HPLC system for chromatographic separation of Cefaclor and Cefaclor-d5 from other matrix components.

  • The eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both Cefaclor and Cefaclor-d5 (Multiple Reaction Monitoring - MRM).

  • The peak areas for both the analyte (Cefaclor) and the internal standard (Cefaclor-d5) are measured.

  • The ratio of the Cefaclor peak area to the Cefaclor-d5 peak area is calculated.

  • This ratio is used to determine the concentration of Cefaclor in the original sample by comparing it to a calibration curve prepared with known concentrations of Cefaclor and a constant concentration of Cefaclor-d5.

Logical Pathway for Synthesis and Characterization

The overall process from starting materials to final, characterized product follows a logical progression.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application DPG D-Phenylglycine Deuteration H/D Exchange (D2SO4, D2O) DPG->Deuteration DPGd5 D-Phenylglycine-d5 Deuteration->DPGd5 Coupling Enzymatic Coupling DPGd5->Coupling ACCA 7-ACCA ACCA->Coupling Cefaclor_d5_crude Crude Cefaclor-d5 Coupling->Cefaclor_d5_crude Purification Purification Cefaclor_d5_crude->Purification Cefaclor_d5_final Pure Cefaclor-d5 Purification->Cefaclor_d5_final MS Mass Spectrometry Cefaclor_d5_final->MS Cefaclor_d5_final->MS NMR NMR (1H, 2H, 13C) Cefaclor_d5_final->NMR HPLC HPLC Purity Cefaclor_d5_final->HPLC Confirmation Structure & Purity Confirmed Application Internal Standard in PK Studies Confirmation->Application

Caption: Overall workflow for Cefaclor-d5 synthesis and use.

References

Methodological & Application

Application Note: Quantitative Analysis of Cefaclor in Human Plasma using D-Phenylglycyl Cefaclor-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefaclor is a second-generation cephalosporin antibiotic widely used to treat various bacterial infections.[1] Accurate determination of cefaclor concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and specific method for the quantification of cefaclor.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as D-Phenylglycyl Cefaclor-d5 (Cefaclor-d5), is essential for robust and reliable bioanalysis.[6][7] A SIL-IS co-elutes with the analyte and helps to normalize for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.[6][7] This application note provides a detailed protocol for the quantitative analysis of cefaclor in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Protocol

This protocol is based on established methods for the determination of cefaclor in human plasma.[4][5]

1. Materials and Reagents

  • Cefaclor reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Standard Solutions

  • Stock Solutions: Prepare individual stock solutions of cefaclor and this compound in a suitable solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare serial dilutions of the cefaclor stock solution in a mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound in the same diluent.

4. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add a fixed amount of the this compound working solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

ParameterCondition
LC Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4][5]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[4][5]
Gradient A suitable gradient program to separate cefaclor from endogenous plasma components.
Flow Rate 0.4 mL/min[4][5]
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

6. Data Analysis

  • Quantify cefaclor by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of cefaclor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the method validation parameters from published studies on the quantitative analysis of cefaclor in human plasma.

Table 1: MRM Transitions for Cefaclor and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cefaclor368.1[1]174.1[1]
This compound373.1[1]179.1[1]

Table 2: Method Validation Parameters

ParameterReported ValueReference
Linearity Range 2 - 10,000 ng/mL[4][5]
Lower Limit of Quantification (LLOQ) 2 ng/mL[4][5]
Intra-assay Precision (RSD%) 3.7 - 10.7%[4][5]
Inter-assay Precision (RSD%) 5.8 - 8.9%[4][5]
Accuracy < 15%[4][5]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add D-Phenylglycyl Cefaclor-d5 (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc UPLC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Cefaclor Concentration curve->quantify

Caption: Workflow for Cefaclor Quantification.

References

Application Note: High-Throughput Analysis of Cefaclor in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the cephalosporin antibiotic, cefaclor, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, utilizing D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and a broad dynamic range, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated method for the rapid and reliable quantification of cefaclor in human plasma. The use of a stable isotope-labeled internal standard, this compound (referred to as cefaclor-d5 in literature), minimizes sample preparation and analytical variability. The described protein precipitation method is simple, cost-effective, and amenable to high-throughput workflows.

Experimental

Materials and Reagents
  • Cefaclor reference standard

  • This compound (Cefaclor-d5) internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., C18, 2.1 x 50 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of cefaclor from human plasma.

  • Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex mix gently. Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution (this compound in methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of methanol (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 (e.g., Ultimate XB C18, 2.1 × 50.0 mm, 5.0 μm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Refer to specific instrument methods for optimal gradient
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Cefaclor Transition m/z 368.2 → 191.1[1]
This compound Transition m/z 373.2 → 196.1[1]
Collision Gas Argon

Results and Discussion

The described method was validated for its selectivity, linearity, accuracy, precision, recovery, and matrix effect, demonstrating its suitability for bioanalytical applications.

Method Validation Summary
ParameterResult
Linearity Range 20.0 - 10,000.0 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 20.0 ng/mL[1]
Intra- and Inter-day Precision (%RSD) < 15%
Intra- and Inter-day Accuracy (%Bias) Within ±15%
Mean Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Quantitative data presented is a summary of typical performance and may vary based on instrumentation and specific laboratory conditions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 100 µL Plasma is 2. Add 20 µL Internal Standard (this compound) plasma->is precip 3. Add 400 µL Methanol (0.1% Formic Acid) is->precip vortex1 4. Vortex Mix (1 min) precip->vortex1 centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject 10 µL into LC-MS/MS supernatant->inject To Autosampler Vial lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

References

Application Notes and Protocols for D-Phenylglycyl Cefaclor-d5 Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of D-Phenylglycyl Cefaclor-d5 as an internal standard in pharmacokinetic (PK) studies of the second-generation cephalosporin antibiotic, Cefaclor. Detailed protocols for sample preparation, bioanalytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis are presented to ensure accurate and reproducible quantification of Cefaclor in biological matrices.

Introduction

Cefaclor is a widely prescribed oral antibiotic effective against a range of bacterial infections.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. This internal standard mimics the analyte's behavior during sample extraction and ionization, correcting for potential variability and enhancing the accuracy and precision of the analytical method. This compound is a deuterated analog of a known impurity of Cefaclor and serves as an excellent internal standard for its quantification.[2]

Bioanalytical Method for Cefaclor Quantification in Human Plasma

A robust and sensitive LC-MS/MS method for the determination of Cefaclor in human plasma using this compound (referred to as Cefaclor-d5 in protocols) as an internal standard has been established and validated.[3][4]

Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Cefaclor Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefaclor reference standard in purified water.

  • Cefaclor-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Cefaclor Working Solutions: Prepare a series of working solutions by serially diluting the Cefaclor stock solution with a mixture of water and acetonitrile (50:50, v/v) to create calibration standards.

  • Cefaclor-d5 Internal Standard (IS) Working Solution: Dilute the Cefaclor-d5 stock solution with methanol to achieve a final concentration suitable for spiking plasma samples (e.g., 500 ng/mL).

2. Sample Preparation (Protein Precipitation): [3][4]

  • Aliquot 100 µL of human plasma (blank, calibration standard, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the Cefaclor-d5 IS working solution and vortex briefly.

  • Add 400 µL of methanol (as the precipitating agent) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

The following tables summarize the typical instrument parameters for the quantification of Cefaclor.

Table 1: Liquid Chromatography Parameters [3][4][5]

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 5.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, which is decreased over a few minutes while increasing the percentage of Mobile Phase B to elute the analytes. The column is then re-equilibrated to the initial conditions.
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters [3][5]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Cefaclor: 368.2; Cefaclor-d5: 373.2
Product Ion (m/z) Cefaclor: 191.1; Cefaclor-d5: 196.1
Collision Energy Optimized for the specific instrument
Dwell Time 200 ms
Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters [3][5]

ParameterTypical Results
Linearity 20.0 - 10,000.0 ng/mL (R² > 0.99)
Lower Limit of Quantification (LLOQ) 20.0 ng/mL
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery Consistent and reproducible
Matrix Effect Minimal to no significant matrix effect observed

Pharmacokinetic Data Presentation

The validated bioanalytical method can be applied to analyze plasma samples from clinical or preclinical pharmacokinetic studies of Cefaclor. The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

Table 4: Pharmacokinetic Parameters of Cefaclor in Healthy Volunteers (Single Oral Dose) [6][7]

ParameterSymbolValue (Mean ± SD)Unit
Peak Plasma ConcentrationCmaxVaries with dose (e.g., ~7-14 for 250-500 mg)µg/mL
Time to Peak ConcentrationTmax0.5 - 1.0h
Area Under the Curve (0-t)AUC(0-t)Varies with doseµgh/mL
Area Under the Curve (0-∞)AUC(0-∞)Varies with doseµgh/mL
Elimination Half-lifet1/20.6 - 0.9h
Apparent Volume of DistributionVd/FVariesL
Apparent Total ClearanceCL/FVariesL/h

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cefaclor in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Cefaclor-d5 IS plasma->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate pk Pharmacokinetic Analysis calculate->pk

Bioanalytical workflow for Cefaclor quantification.
Mechanism of Action of Cefaclor

Cefaclor, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] The following diagram illustrates this mechanism.

cefaclor_moa cluster_bacterium Bacterial Cell cefaclor Cefaclor pbp Penicillin-Binding Proteins (PBPs) cefaclor->pbp Binds to cell_wall Cell Wall Synthesis (Peptidoglycan Cross-linking) pbp->cell_wall Inhibits lysis Cell Lysis and Bacterial Death cell_wall->lysis Leads to

Mechanism of action of Cefaclor.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of Cefaclor in biological matrices for pharmacokinetic studies. The detailed protocols and methodologies presented in these application notes serve as a valuable resource for researchers in the field of drug development and bioanalysis, ensuring high-quality data for the assessment of Cefaclor's pharmacokinetic properties.

References

Application Note: UPLC-MS/MS Protocol for Cefaclor using D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantification of cefaclor in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with D-Phenylglycyl Cefaclor-d5 as the internal standard.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate and sensitive quantification of cefaclor in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and validated UPLC-MS/MS method for the determination of cefaclor, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry.

Experimental Protocols

2.1. Materials and Reagents

  • Cefaclor reference standard

  • This compound (Cefaclor-d5) internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

2.2. Sample Preparation

A protein precipitation method is employed for sample extraction:

  • Allow all samples (calibration standards, quality control samples, and unknown samples) and reagents to thaw to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 20 µL of the this compound working solution (internal standard).

  • Add 400 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

2.3. UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Conditions

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Time (min)
0.0
2.0
2.5
2.6
4.0
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Table 2: Mass Spectrometer Settings

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cefaclor 368.2191.13020
This compound (IS) 373.2196.13020

Data Presentation

Table 4: Method Validation Summary

ParameterResult
Linearity Range 20.0 - 10,000.0 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 20.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%

Workflow Diagram

Caption: UPLC-MS/MS workflow for cefaclor quantification.

Application Notes and Protocols for D-Phenylglycyl Cefaclor-d5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of D-Phenylglycyl Cefaclor-d5 stock and working solutions, intended for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS).

This compound is a stable isotope-labeled version of D-Phenylglycyl Cefaclor, which is a known impurity of the cephalosporin antibiotic, Cefaclor.[1] Its use as an internal standard is crucial for the accurate quantification of Cefaclor and its related substances in various biological and pharmaceutical matrices.[2]

Physicochemical Data and Stability Information

Proper handling and storage of this compound and its solutions are critical to maintain its integrity and ensure accurate analytical results. Cefaclor, the unlabeled counterpart, exhibits pH-dependent stability. Solutions of Cefaclor in acidic buffers (pH 2.5 and 4.5) retain at least 90% of their initial activity after 72 hours at 4°C.[3][4] However, stability significantly decreases as the pH increases, with substantial degradation observed at neutral and alkaline pHs.[3][4] It is recommended to prepare stock solutions in a solvent that ensures stability and to store them at low temperatures. For routine use, fresh working solutions should be prepared daily.

ParameterValue/InformationSource
Molecular Formula C₂₃H₁₆D₅ClN₄O₅S[1]
Molecular Weight 505.99 g/mol [1]
Purity >95% (typically analyzed by HPLC)[5][6]
Storage of Solid Store at -20°C, protected from light and moisture.General Best Practice
Solution Stability Stable for up to 3 days when refrigerated (4°C) in appropriate buffer.[4] More stable in acidic conditions.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound (solid)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

This protocol outlines the preparation of a primary stock solution.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid into a clean, dry microcentrifuge tube.

  • Dissolution: Add a small volume of methanol to the tube to dissolve the solid. Vortex briefly to ensure complete dissolution.

  • Dilution: Quantitatively transfer the dissolved solution to a 1 mL volumetric flask.

  • Final Volume: Bring the solution to the final volume with methanol and mix thoroughly by inverting the flask several times.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.

Stock Solution ConcentrationMass of this compoundFinal VolumeSolvent
1 mg/mL1 mg1 mLMethanol
Protocol 2: Preparation of Intermediate and Working Solutions

This protocol describes the serial dilution of the stock solution to prepare intermediate and working solutions at concentrations suitable for typical analytical assays. The final concentration of the working solution will depend on the specific requirements of the analytical method, including the expected concentration range of the analyte and the sensitivity of the instrument.[5][7]

  • Intermediate Solution (100 µg/mL):

    • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Dilute to the final volume with a 50:50 (v/v) mixture of methanol and water. Mix thoroughly.

  • Working Solution (1 µg/mL):

    • Pipette 10 µL of the 100 µg/mL intermediate solution into a 1 mL volumetric flask.

    • Dilute to the final volume with a 50:50 (v/v) mixture of methanol and water. Mix thoroughly. This working solution is now ready to be spiked into samples and calibration standards.

SolutionStarting SolutionVolume of Starting SolutionFinal VolumeDiluent
Intermediate 1 mg/mL Stock100 µL1 mL50:50 Methanol:Water
Working 100 µg/mL Intermediate10 µL1 mL50:50 Methanol:Water

Experimental Workflow Diagram

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh D-Phenylglycyl Cefaclor-d5 Solid dissolve 2. Dissolve in Methanol weigh->dissolve transfer_stock 3. Transfer to Volumetric Flask dissolve->transfer_stock dilute_stock 4. Bring to Final Volume with Methanol transfer_stock->dilute_stock store_stock 5. Store at -20°C dilute_stock->store_stock start_working Start with Stock Solution store_stock->start_working Use for Working Solution Prep intermediate 1. Prepare Intermediate Solution (e.g., 100 µg/mL) start_working->intermediate working 2. Prepare Final Working Solution (e.g., 1 µg/mL) intermediate->working spike 3. Spike into Samples and Calibration Standards working->spike

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Application Note: Chromatographic Separation of Cefaclor and D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. The use of a stable isotopically labeled internal standard, such as D-Phenylglycyl Cefaclor-d5, is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) as it corrects for variations in sample preparation and instrument response. This application note provides a detailed protocol for the chromatographic separation of cefaclor and its deuterated internal standard, this compound, using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometric detection.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is presented in the table below. These conditions are optimized for the efficient separation and sensitive detection of cefaclor and its internal standard.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile, methanol, and triethylamine (TEA) buffer (1:1:2 v/v/v)
pH Adjusted to 7.0
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Mass Spectrometry (MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Monitored Ions Cefaclor: m/z 368.1; this compound: m/z 373.1
Run Time Approximately 10 minutes

Experimental Protocols

Materials and Reagents
  • Cefaclor reference standard

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Ultrapure water

  • 0.45 µm membrane filters

Standard Solution Preparation
  • Primary Stock Solution (Cefaclor): Accurately weigh and dissolve 10 mg of cefaclor reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Internal Standard Stock Solution (this compound): Accurately weigh and dissolve 1 mg of this compound in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve a concentration range of 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking: Spike each working standard solution and sample with the internal standard stock solution to a final concentration of 1 µg/mL.

Sample Preparation (for Plasma Samples)
  • Protein Precipitation: To 200 µL of plasma sample, add 600 µL of acetonitrile containing the internal standard (this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial.

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample or standard solution onto the column.

  • Run the analysis according to the chromatographic conditions specified in the table above.

  • Monitor the column effluent using a mass spectrometer set to the appropriate m/z values for cefaclor and this compound.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_standards Prepare Cefaclor and IS Stock Solutions prep_working Prepare Working Standards & Spiked Samples prep_standards->prep_working hplc_injection Inject Sample onto C18 Column prep_working->hplc_injection sample_precip Protein Precipitation of Plasma Samples sample_centrifuge Centrifugation sample_precip->sample_centrifuge sample_filter Filtration sample_centrifuge->sample_filter sample_filter->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation ms_detection Mass Spectrometric Detection hplc_separation->ms_detection data_integration Peak Integration ms_detection->data_integration data_quantification Quantification using Internal Standard data_integration->data_quantification

Caption: Experimental workflow for the LC-MS analysis of Cefaclor.

Expected Results

Under the specified chromatographic conditions, a sharp and symmetrical peak for cefaclor is expected. The deuterated internal standard, this compound, will have a very similar retention time and peak shape. The mass spectrometer will differentiate between the two compounds based on their distinct mass-to-charge ratios. The retention time for cefaclor is anticipated to be around 5 to 7 minutes.[3][4]

Discussion

The presented method provides a robust and reliable approach for the separation and quantification of cefaclor using this compound as an internal standard. The use of a C18 column offers excellent resolving power for cephalosporin antibiotics.[1][3][5] The mobile phase composition, including an organic modifier and a buffer, ensures good peak shape and reproducibility.[1][3][4] While UV detection at around 260 nm is suitable for cefaclor, mass spectrometric detection is essential for differentiating between the analyte and its isotopically labeled internal standard.[1][4] The sample preparation procedure involving protein precipitation is a straightforward and effective method for cleaning up plasma samples prior to analysis.[3]

It is important to note that column temperature can influence the stability of cefaclor during analysis, and maintaining a temperature at or below 30°C is recommended to prevent on-column degradation.[6] The method should be validated according to the relevant regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity for the intended application.

References

Application of D-Phenylglycyl Cefaclor-d5 in Pediatric Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic frequently prescribed for various bacterial infections in pediatric populations. Understanding its pharmacokinetic (PK) profile in children is crucial for optimizing dosing regimens to ensure efficacy and safety. Age-dependent variations in drug absorption, distribution, metabolism, and excretion (ADME) necessitate specific pediatric studies. The use of stable isotope-labeled compounds, such as D-Phenylglycyl Cefaclor-d5, offers a powerful tool for conducting these studies with high precision and minimal risk to the pediatric participants.

This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic research. This compound, a deuterated analog of a cefaclor-related compound, can be utilized as an internal standard for the quantification of cefaclor in biological matrices or as a tracer in stable isotope-labeled kinetic studies.

Application Notes

The primary application of this compound in pediatric pharmacokinetic studies is as an internal standard (IS) in bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis for several key reasons:

  • Improved Accuracy and Precision: this compound exhibits nearly identical physicochemical properties to unlabeled cefaclor. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for matrix effects and variations in instrument response.

  • Reduced Variability: Pediatric samples, particularly from neonates and infants, can be of small volume and exhibit significant matrix differences. A stable isotope-labeled IS co-eluting with the analyte minimizes the impact of these variations on the final quantitative results.

  • Enhanced Specificity: The mass difference between this compound and cefaclor allows for highly specific detection using mass spectrometry, reducing the likelihood of interference from endogenous or exogenous compounds.

Beyond its use as an internal standard, this compound can also be employed as a tracer in "microdosing" or co-administration studies to investigate the pharmacokinetics of cefaclor without administering a full therapeutic dose, thereby minimizing potential risks in a vulnerable population.

Pharmacokinetic Data of Cefaclor in Pediatric Populations

The following table summarizes available pharmacokinetic parameters of cefaclor in various pediatric age groups. It is important to note that there are limited comprehensive pharmacokinetic data available across all pediatric subpopulations, and parameters can be influenced by factors such as food intake and underlying disease states.

ParameterNeonates (<1 month)Infants (1 month to 2 years)Children (2 to 12 years)Adolescents (>12 years)
Dose 7.5 mg/kg[1]10-15 mg/kg10-15 mg/kg250-500 mg
Cmax (µg/mL) 7.7 (at 1 hr)[1]10.8 - 13.1 (fasting)10.8 - 13.1 (fasting)7 - 13 (fasting)
Tmax (hours) ~1[1]0.5 - 10.5 - 10.5 - 1
AUC (µg·h/mL) Data not availableAUC in fed state is significantly higher than in adults.[2][3]AUC in fed state is significantly higher than in adults.[2][3]15.4 - 19.9
Vd/F (L/kg) Data not availableData not availableData not available~0.25
CL/F (L/h/kg) Data not availableData not availableData not availableData not available
t1/2 (hours) Data not available0.6 - 1.00.6 - 1.00.6 - 0.9

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), Vd/F (Apparent Volume of Distribution), CL/F (Apparent Clearance), t1/2 (Half-life). Data are compiled from multiple sources and should be considered approximate. Pharmacokinetic parameters can vary significantly based on individual patient characteristics.

Experimental Protocols

Pediatric Pharmacokinetic Study Design

This protocol outlines a typical single-dose pharmacokinetic study in a pediatric population to determine the pharmacokinetic profile of cefaclor.

Objective: To characterize the single-dose pharmacokinetics of cefaclor in different pediatric age groups.

Study Population: Children aged 2-12 years requiring cefaclor treatment for a bacterial infection. Subjects will be stratified into relevant age groups (e.g., 2-5 years and 6-12 years).

Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee. Written informed consent from parents or legal guardians and assent from the child (if age-appropriate) must be obtained. Blood sampling volumes should be minimized and adhere to pediatric guidelines.

Study Drug Administration: A single oral dose of cefaclor suspension will be administered at a dose of 15 mg/kg.

Blood Sampling: A sparse sampling strategy will be employed to minimize blood draws. For each child, 2-3 blood samples (approximately 0.5 mL each) will be collected at different time points post-dose. The sampling times will be optimized based on prior pharmacokinetic modeling and simulation. Example time points could include: 0.5, 1, 2, 4, and 6 hours post-dose, with each child having a different set of sampling times.

Sample Handling: Blood samples will be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Plasma will be separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of cefaclor will be determined using a validated LC-MS/MS method with this compound as the internal standard (see Protocol 2).

Pharmacokinetic Analysis: Population pharmacokinetic modeling will be performed using the collected plasma concentration-time data to estimate key pharmacokinetic parameters (Cmax, Tmax, AUC, Vd/F, CL/F, and t1/2) for each age group.

Bioanalytical Method for Cefaclor in Pediatric Plasma using LC-MS/MS

Objective: To accurately quantify cefaclor concentrations in pediatric plasma samples.

Materials:

  • Cefaclor reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Ultrapure water

  • Human plasma (for calibration standards and quality controls)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions:

  • Prepare stock solutions of cefaclor and this compound in methanol (e.g., 1 mg/mL).

  • Prepare serial dilutions of the cefaclor stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls.

  • Prepare a working solution of this compound in methanol (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or study sample), add 150 µL of the internal standard working solution in methanol.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate cefaclor from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Cefaclor: Q1/Q3 transition (e.g., m/z 368.1 -> 179.1)

    • This compound: Q1/Q3 transition (e.g., m/z 373.1 -> 184.1)

Data Analysis:

  • Quantify cefaclor concentrations in the study samples by constructing a calibration curve of the peak area ratio (cefaclor/D-Phenylglycyl Cefaclor-d5) versus the nominal concentration of the calibration standards.

Visualizations

Pediatric_PK_Study_Workflow cluster_Study_Setup Study Setup cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis Data Analysis A IRB/Ethics Approval B Informed Consent/Assent A->B C Patient Screening & Enrollment B->C D Cefaclor Administration (Oral Suspension) C->D E Sparse Blood Sampling D->E F Sample Processing (Plasma Separation) E->F G Bioanalysis (LC-MS/MS) with this compound F->G H Quantification of Cefaclor Concentrations G->H I Population PK Modeling H->I J Determination of PK Parameters I->J K Reporting of Results J->K

Caption: Workflow for a pediatric pharmacokinetic study of cefaclor.

Cefaclor_ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism_Excretion Metabolism & Excretion A Oral Administration of Cefaclor B Systemic Circulation (Blood/Plasma) A->B C Distribution to Tissues B->C D Minimal Metabolism B->D E Renal Excretion (Primarily Unchanged) D->E

Caption: Simplified ADME pathway of cefaclor.

References

Troubleshooting & Optimization

Technical Support Center: D-Phenylglycyl Cefaclor-d5 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Phenylglycyl Cefaclor-d5 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The expected precursor ion ([M+H]⁺) for this compound will be higher by 5 Daltons compared to the unlabeled compound. The primary fragmentation of cefaclor and related compounds involves the cleavage of the β-lactam ring.[1][2] For this compound, you can expect to see characteristic product ions resulting from this cleavage, with the deuterium label retained on the phenylglycyl portion of the molecule.

Q2: How do I optimize the collision energy and cone voltage for this compound?

A2: Optimization of collision energy (CE) and cone voltage (or fragmentor voltage) is critical for achieving maximum sensitivity. This is typically done by infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the precursor and product ions as the CE and cone voltage are varied. The optimal cone voltage is the one that produces the most intense precursor ion signal.[3] The optimal collision energy is the voltage that yields the highest intensity for the desired product ion.[3]

Q3: Should I be concerned about isotopic exchange with this compound?

A3: Deuterium-labeled internal standards can sometimes undergo hydrogen-deuterium exchange, which can impact the accuracy of quantification.[4][5] It is important to evaluate the stability of the deuterium labels under your specific chromatographic and source conditions. This can be done by incubating the internal standard in the mobile phase for a period of time and analyzing for any change in the isotopic distribution.

Q4: Can I use the same LC method for this compound and the unlabeled analyte?

A4: In most cases, the deuterated internal standard will co-elute with the unlabeled analyte.[6] However, a slight chromatographic shift, known as an "isotope effect," can sometimes occur.[6] It is crucial to verify co-elution during method development to ensure accurate quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Sensitivity or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the precursor and product ion m/z values are correct for the d5-labeled compound. Re-optimize cone voltage and collision energy.
Ion Source Contamination Clean the ion source. Contamination can lead to ion suppression.[7]
LC Method Issues Ensure the mobile phase composition and pH are appropriate for the ionization of this compound. A mobile phase containing 0.1% formic acid is commonly used for positive ionization of cephalosporins.[2][3]
Sample Preparation Problems Evaluate your sample extraction procedure for potential loss of the analyte. Protein precipitation with acetonitrile or methanol is a common and effective method for plasma samples.[2][3]
Instrument Malfunction Check for leaks in the LC or MS system.[8] Ensure there is a stable spray in the ESI source.[9]
Issue 2: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte and internal standard differently.[6] Ensure the internal standard is added to all samples and standards at the same concentration. Consider using a matrix-matched calibration curve.
Inconsistent Internal Standard Addition Verify the accuracy and precision of the internal standard spiking volume.[10]
Analyte or Internal Standard Degradation Cefaclor and related compounds can be unstable and prone to degradation.[11] Prepare fresh stock solutions and store them appropriately.
Carryover Inject a blank sample after a high-concentration sample to check for carryover.[7] Optimize the needle wash solvent and procedure if carryover is observed.
Issue 3: Unexpected Peaks or Interferences

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contamination Contamination can come from solvents, reagents, collection tubes, or the instrument itself.[7] Analyze blanks to identify the source of contamination.
Isotopic Impurities in the Internal Standard Check the certificate of analysis for the isotopic purity of the this compound. The presence of unlabeled analyte in the internal standard can lead to inaccurate quantification.[6]
In-source Fragmentation or Adduct Formation Optimize the ion source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation. Be aware of potential adducts with mobile phase components or salts.[7]

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol outlines the steps for optimizing the cone voltage and collision energy for this compound using direct infusion.

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up the infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Cone Voltage:

    • Set the mass spectrometer to scan for the precursor ion of this compound.

    • Vary the cone voltage (or equivalent parameter) in small increments (e.g., 5 V) over a relevant range.

    • Record the precursor ion intensity at each voltage.

    • Plot the intensity versus the cone voltage to determine the optimal setting that yields the maximum signal.[3]

  • Optimize Collision Energy:

    • Set the cone voltage to the optimized value from the previous step.

    • Select the desired product ion for monitoring.

    • Vary the collision energy in small increments (e.g., 2 eV) over a suitable range.

    • Record the product ion intensity at each collision energy.

    • Plot the intensity versus the collision energy to find the optimal value that produces the most abundant product ion.[3]

Protocol 2: Sample Preparation for Plasma Samples

This protocol describes a simple protein precipitation method for extracting this compound from plasma.

  • Spike the internal standard: To a 100 µL aliquot of plasma, add a small volume (e.g., 10 µL) of the this compound working solution.

  • Precipitate proteins: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

MS_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_result Final Parameters prep_std Prepare Standard Solution (this compound) infuse Infuse into MS prep_std->infuse opt_cone Optimize Cone Voltage (Monitor Precursor Ion) infuse->opt_cone opt_ce Optimize Collision Energy (Monitor Product Ion) opt_cone->opt_ce Set Optimal Cone Voltage final_params Finalized MS Method Parameters opt_ce->final_params Set Optimal Collision Energy

Caption: Workflow for optimizing MS parameters.

Troubleshooting_Signal_Loss cluster_ms_check Mass Spectrometer Checks cluster_lc_check LC System Checks cluster_sample_check Sample & Standard Checks start No or Low Signal Detected check_params Verify MS Parameters (m/z, CE, Cone Voltage) start->check_params check_mobile_phase Check Mobile Phase (Composition, pH) start->check_mobile_phase check_prep Review Sample Preparation start->check_prep check_source Inspect & Clean Ion Source check_params->check_source check_spray Confirm Stable ESI Spray check_source->check_spray solution Signal Restored check_spray->solution check_leaks Check for Leaks check_mobile_phase->check_leaks check_column Evaluate Column Performance check_leaks->check_column check_column->solution check_std_integrity Analyze Fresh Standard check_prep->check_std_integrity check_std_integrity->solution

Caption: Troubleshooting logic for signal loss.

References

addressing matrix effects in cefaclor analysis with D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of cefaclor, with a focus on addressing matrix effects using D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of cefaclor?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of the analytical method.[3]

Q2: Why is this compound recommended as an internal standard for cefaclor analysis?

A2: this compound is a stable isotope-labeled (SIL) version of a key structural component of cefaclor.[4][5] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[6] This means they co-elute with cefaclor and experience similar matrix effects, allowing for effective normalization and correction of signal variability.[6]

Q3: What are the primary sources of matrix effects in biological samples like plasma and urine?

A3: In plasma and serum, phospholipids are a major contributor to matrix effects. Other sources include salts, proteins, and other endogenous metabolites.[7] Urine can also contain a high concentration of salts and other organic compounds that can interfere with ionization.[8]

Q4: What is a "dilute-and-shoot" method, and is it suitable for cefaclor analysis?

A4: A "dilute-and-shoot" method involves simply diluting the sample before injection into the LC-MS/MS system.[6] While simple, it may not be sufficient to eliminate significant matrix effects, especially in complex matrices like plasma.[9] More extensive sample cleanup techniques like protein precipitation or solid-phase extraction are often required for accurate and robust quantification of cefaclor.[2][6]

Q5: How can I tell if my cefaclor analysis is being affected by matrix effects?

A5: High variability in quality control (QC) sample results, poor accuracy, and inconsistent peak areas for your analyte are common indicators of matrix effects. A quantitative assessment, such as the post-extraction spike method, is the most definitive way to determine the extent of matrix effects in your assay.[1][2]

Troubleshooting Guide

Symptom / Issue Potential Causes Recommended Actions
High Variability in Analyte Response - Inconsistent matrix effects across different samples. - Inefficient or inconsistent sample cleanup. - Suboptimal chromatography leading to co-elution with interfering substances.- Use a stable isotope-labeled internal standard: this compound is ideal for compensating for these variations.[6] - Optimize sample preparation: Consider switching from protein precipitation to solid-phase extraction (SPE) for cleaner extracts.[6] - Improve chromatographic separation: Adjust the gradient, mobile phase composition, or switch to a different column to better separate cefaclor from matrix components.[10]
Poor Peak Shape for Cefaclor - Co-elution of interfering compounds. - Column degradation or contamination. - Inappropriate mobile phase pH.- Enhance sample cleanup: Use a more rigorous SPE protocol.[6] - Implement a column wash step: A strong organic wash after each run can help remove strongly retained matrix components. - Check mobile phase compatibility: Ensure the pH is appropriate for the analyte and column chemistry.
Significant Ion Suppression - High concentration of phospholipids or other matrix components in the final extract. - Inefficient sample preparation. - Ion source contamination.- Incorporate phospholipid removal: Use specialized SPE cartridges or plates designed to remove phospholipids.[7] - Dilute the sample extract: If sensitivity allows, further dilution can reduce the concentration of interfering substances.[9] - Perform ion source cleaning: Regular maintenance of the mass spectrometer's ion source is crucial.
Inconsistent Internal Standard Response - Degradation of the internal standard. - Errors in internal standard spiking. - The internal standard is not co-eluting with the analyte.- Verify stability: Check the stability of this compound in your sample processing and storage conditions. - Review pipetting techniques: Ensure accurate and consistent addition of the internal standard to all samples. - Adjust chromatography: Modify the LC method to ensure the internal standard and cefaclor have very similar retention times.

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the UPLC-MS/MS system.[11]

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to evaluate matrix effects.[1][2]

  • Set A: Prepare a standard solution of cefaclor and this compound in the reconstitution solvent.

  • Set B: Process blank plasma samples (from at least 6 different sources) through the entire extraction procedure (e.g., Protocol 1). Spike the resulting clean extracts with the same concentration of cefaclor and internal standard as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement. A matrix effect between 85% and 115% is generally considered acceptable.[1][2]

Data Presentation

Table 1: Typical UPLC-MS/MS Parameters for Cefaclor Analysis
Parameter Setting
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[11]
Flow Rate 0.4 mL/min[11]
Gradient Optimized for separation of cefaclor from endogenous interferences
Injection Volume 5-10 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MRM Transition (Cefaclor) m/z 367.5 → 173.8[2]
MRM Transition (IS) To be optimized for this compound
Table 2: Example Matrix Effect Evaluation Data
Lot of Blank Plasma Peak Area (Set A - Neat Solution) Peak Area (Set B - Spiked Extract) Matrix Effect (%)
1150,000130,50087.0
2152,000127,68084.0
3148,000136,16092.0
4155,000134,85087.0
5151,000140,43093.0
6149,000129,63087.0
Average 150,833 133,208 88.3
%RSD 1.7% 3.3% 3.8%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis s_start Plasma Sample s_is Spike with This compound s_start->s_is s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_centrifuge Centrifugation s_ppt->s_centrifuge s_evap Evaporation s_centrifuge->s_evap s_recon Reconstitution s_evap->s_recon a_inject UPLC-MS/MS Injection s_recon->a_inject a_detect Data Acquisition (MRM Mode) a_inject->a_detect a_quant Quantification (Peak Area Ratio) a_detect->a_quant troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent Results or Poor Accuracy Observed eval_me Perform Matrix Effect Experiment (Post-Extraction Spike) start->eval_me check_me Is Matrix Effect > 15%? eval_me->check_me improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_me->improve_cleanup Yes optimize_lc Optimize Chromatography (Separate from interferences) check_me->optimize_lc Yes dilute_sample Dilute Sample Extract check_me->dilute_sample Yes end_node Re-validate Method check_me->end_node No improve_cleanup->end_node optimize_lc->end_node dilute_sample->end_node

References

preventing back-exchange of deuterium in D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Phenylglycyl Cefaclor-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium during experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic stability of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is an isotopic analog of D-Phenylglycyl Cefaclor, which is a known impurity of the antibiotic Cefaclor. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium atoms. In this specific molecule, the five deuterium atoms are located on the phenyl ring of the D-phenylglycyl side chain.

Q2: Am I at high risk for deuterium back-exchange with this compound under standard laboratory conditions?

No, the risk of back-exchange for the deuterium atoms on the phenyl ring of this compound is very low under typical experimental conditions. Carbon-deuterium (C-D) bonds on an aromatic ring are exceptionally stable due to the high energy required to break them. The delocalized pi-electron system of the phenyl ring contributes to this stability.[1][2][3][4] Back-exchange is more commonly a concern for deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups, none of which applies to the deuterated positions in this molecule.

Q3: What experimental conditions could potentially lead to back-exchange of the deuterium on the phenyl ring?

While highly unlikely, extremely harsh conditions could theoretically induce back-exchange. These include:

  • Strong Acid Catalysis: Prolonged exposure to very strong, concentrated deuterated acids could facilitate electrophilic aromatic substitution, leading to exchange.[5][6][7][8]

  • High Temperatures: Extreme temperatures, well above those used in standard analytical procedures, might provide sufficient energy to promote exchange, especially in the presence of a catalyst.

  • Specific Mass Spectrometry Conditions: While rare, some studies have shown that back-exchange can occur on certain aromatic systems (like indoles) during atmospheric pressure chemical ionization (APCI) in mass spectrometry, particularly at high desolvation temperatures.[9][10]

Q4: How can I confirm the isotopic purity of my this compound sample?

The isotopic purity of your sample can be reliably determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][11]

  • HRMS allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition). By comparing the peak intensities of the d5-labeled compound to any less-deuterated species, the isotopic enrichment can be calculated.

  • ¹H NMR can be used to assess the absence of proton signals in the aromatic region of the phenylglycyl moiety, confirming a high degree of deuteration.

  • ²H NMR (Deuterium NMR) can directly detect the deuterium signals, providing a definitive confirmation of the deuterium locations and their relative abundance.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Apparent loss of deuterium observed in LC-MS analysis. 1. In-source back-exchange in the mass spectrometer. While unlikely for a phenyl-d5 compound, aggressive APCI or ESI source conditions (e.g., high desolvation temperature) could be a contributing factor, especially with certain mobile phases.[9][10] 2. Co-elution with an interfering, non-deuterated compound. An impurity with a similar mass-to-charge ratio might be interfering with the analysis. 3. Incorrect data processing. The software may not be correctly integrating the peaks for the deuterated and non-deuterated species.1. Optimize MS source parameters. Reduce the desolvation temperature and capillary voltage. If possible, switch to a gentler ionization technique. 2. Improve chromatographic separation. Modify the gradient, mobile phase composition, or use a column with a different selectivity to resolve the potential interference. 3. Manually review data. Carefully inspect the mass spectra and chromatograms to ensure accurate peak integration and identification.
Variability in quantitative results when using this compound as an internal standard. 1. Isotopic instability under extreme sample preparation conditions. Although the phenyl-d5 group is very stable, sample processing involving prolonged exposure to strong acids or bases at elevated temperatures should be evaluated.[7] 2. Inconsistent sample and internal standard handling. Differences in the timing of adding the internal standard or variations in sample workup can introduce variability.1. Assess sample preparation steps. If harsh conditions are necessary, perform a control experiment with the deuterated standard alone to check for any degradation or exchange. 2. Standardize procedures. Ensure the internal standard is added at the earliest possible point in the workflow and that all samples are treated identically.
NMR spectrum shows unexpected proton signals in the aromatic region. 1. Incomplete deuteration of the starting material. The synthetic process may not have achieved 100% deuterium incorporation. 2. Contamination with non-deuterated D-Phenylglycyl Cefaclor or another aromatic impurity. 1. Verify isotopic purity. Use high-resolution mass spectrometry to confirm the isotopic enrichment of the material. 2. Check for impurities. Use a combination of LC-MS and NMR to identify any potential contaminants.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound, for instance, when used as an internal standard.

  • Sample Preparation:

    • Prepare stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile containing the deuterated internal standard to one volume of plasma.

    • Vortex for 1 minute and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Parameters:

ParameterRecommended Setting
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing the standards. For Cefaclor, a known transition is m/z 368.2 → 191.1. For the d5 analog, this would be approximately m/z 373.2 → 196.1.[12]
Desolvation Temp. Start with a conservative temperature (e.g., 350-400 °C) and increase only if necessary to improve sensitivity.
Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.[13] Ensure the solvent does not have residual peaks that overlap with the regions of interest.

    • Filter the sample if any particulate matter is present.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Carefully integrate the aromatic region corresponding to the phenylglycyl moiety. The absence of signals, or the presence of very small signals, indicates a high level of deuteration.

    • Compare the integration of any residual proton signals in the phenyl region to the integration of a known, non-deuterated proton signal in the molecule (e.g., on the cefaclor core) to estimate the percentage of deuteration.

  • ²H NMR Acquisition:

    • If available, perform a deuterium NMR experiment.

    • This will directly show signals for the deuterium atoms on the phenyl ring, providing definitive evidence of their presence and location.

Visual Guides

logical_workflow cluster_issue Troubleshooting Back-Exchange start Observation: Apparent Loss of Deuterium check_ms Is the analysis by LC-MS? start->check_ms check_nmr Is the analysis by NMR? start->check_nmr optimize_ms Optimize MS Source Conditions (e.g., lower temperature) check_ms->optimize_ms Yes check_chrom Review Chromatography (check for co-elution) check_ms->check_chrom Yes verify_purity Verify Initial Isotopic Purity (HRMS & NMR) check_nmr->verify_purity Yes check_contamination Check for Contamination with non-deuterated material check_nmr->check_contamination Yes solution Problem Resolved optimize_ms->solution check_chrom->solution verify_purity->solution check_contamination->solution

Caption: A troubleshooting workflow for investigating the apparent loss of deuterium.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dissolve Dissolve Sample & Internal Standard precipitate Protein Precipitation (if applicable) dissolve->precipitate separate Centrifuge & Separate Supernatant precipitate->separate reconstitute Evaporate & Reconstitute separate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integrate Peak Integration ms_detection->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for LC-MS/MS analysis.

stability_factors center_node Deuterium Stability on Phenyl Ring high_stability High Stability Factors center_node->high_stability low_risk Low Risk Factors center_node->low_risk potential_risk Potential (but low) Risk Factors center_node->potential_risk aromaticity Aromaticity of Phenyl Ring high_stability->aromaticity cd_bond Strong C-D Bond high_stability->cd_bond neutral_ph Neutral pH low_risk->neutral_ph ambient_temp Ambient Temperature low_risk->ambient_temp esi_ms Standard ESI-MS low_risk->esi_ms extreme_ph Extreme pH potential_risk->extreme_ph high_temp High Temperature potential_risk->high_temp harsh_apci Harsh APCI-MS Conditions potential_risk->harsh_apci

Caption: Factors influencing the stability of deuterium on the phenyl ring.

References

Technical Support Center: Optimizing Peak Shape for D-Phenylglycyl Cefaclor-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the peak shape of D-Phenylglycyl Cefaclor-d5 in your HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound is a stable isotope-labeled form of a known impurity of Cefaclor, a second-generation cephalosporin antibiotic.[1] In HPLC analysis, achieving a symmetrical, sharp peak is crucial for accurate quantification and resolution from other components in the sample. Poor peak shape can lead to inaccurate results and difficulty in detecting trace impurities.

Q2: What are the common peak shape problems I might encounter with this analyte?

The most common peak shape issues in HPLC are peak tailing, peak fronting, and split peaks.

  • Peak Tailing: The peak has an asymmetrical shape with a "tail" extending from the peak maximum. This is often caused by secondary interactions between the analyte and the stationary phase.

  • Peak Fronting: The peak is asymmetrical with a leading edge that is less steep than the trailing edge. This can be a sign of column overload or issues with the sample solvent.

  • Split Peaks: A single peak appears as two or more merged peaks. This can be caused by a variety of issues, including problems with the column, injection, or mobile phase.

Q3: What are the key chemical properties of this compound and Cefaclor that I should consider?

Understanding the chemical properties of your analyte is essential for method development and troubleshooting.

PropertyThis compoundCefaclor
Molecular Formula C23H16D5ClN4O5S[1]C15H14ClN3O4S[2]
Molecular Weight 505.99 g/mol [1]367.8 g/mol [2]
pKa (Strongest Acidic) Not available~3.03
pKa (Strongest Basic) Not available~7.23

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. It is often caused by secondary interactions with residual silanol groups on the stationary phase.

PeakTailingWorkflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue System Issue Likely yes_all_peaks->system_issue analyte_specific_issue Analyte-Specific Issue no_all_peaks->analyte_specific_issue check_dead_volume Check for extra-column dead volume (fittings, tubing) system_issue->check_dead_volume column_contamination Column contamination or degradation check_dead_volume->column_contamination replace_column Replace Column column_contamination->replace_column end Peak Shape Improved replace_column->end check_mobile_phase_pH Is mobile phase pH appropriate for a basic analyte? analyte_specific_issue->check_mobile_phase_pH ph_too_high pH is too high (>5) check_mobile_phase_pH->ph_too_high No ph_optimal pH is optimal (2.5-4) check_mobile_phase_pH->ph_optimal Yes lower_ph Lower mobile phase pH to 2.5-3.5 ph_too_high->lower_ph check_buffer Is the buffer concentration adequate (25-50 mM)? ph_optimal->check_buffer lower_ph->end buffer_low No check_buffer->buffer_low No buffer_ok Yes check_buffer->buffer_ok Yes increase_buffer Increase buffer concentration buffer_low->increase_buffer consider_additive Consider adding a competing base (e.g., Triethylamine) buffer_ok->consider_additive increase_buffer->end check_overload Is the column overloaded? consider_additive->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No reduce_concentration Reduce sample concentration overload_yes->reduce_concentration overload_no->replace_column reduce_concentration->end

Caption: Troubleshooting workflow for addressing peak tailing.

  • Optimize Mobile Phase pH: For a basic compound like this compound, lowering the mobile phase pH will protonate the residual silanol groups on the column, reducing secondary interactions. A pH between 2.5 and 3.5 is often a good starting point.

    Illustrative Data: Expected Effect of Mobile Phase pH on Tailing Factor

    Mobile Phase pH Expected Tailing Factor
    7.0 > 2.0
    5.0 1.8
    3.5 1.5
    2.5 1.2

    Disclaimer: This table presents expected trends based on chromatographic principles for basic compounds. Actual results may vary.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and mask residual silanol groups.

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to block the active silanol sites and improve peak shape.

  • Reduce Sample Concentration: Injecting a lower concentration of the analyte can mitigate peak tailing caused by column overload.

  • Choose an Appropriate Column: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

Issue 2: Peak Fronting

Peak fronting is often associated with column overload, improper sample solvent, or a compromised column.

PeakFrontingWorkflow start Peak Fronting Observed check_overload Is the sample concentration or injection volume high? start->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No reduce_load Reduce sample concentration or injection volume overload_yes->reduce_load check_solvent Is the sample solvent stronger than the mobile phase? overload_no->check_solvent end Peak Shape Improved reduce_load->end solvent_stronger Yes check_solvent->solvent_stronger Yes solvent_compatible No check_solvent->solvent_compatible No change_solvent Dissolve sample in mobile phase solvent_stronger->change_solvent check_column Inspect column for voids or contamination solvent_compatible->check_column change_solvent->end column_issue Column Issue Found check_column->column_issue Yes column_ok Column Appears OK check_column->column_ok No replace_column Replace Column column_issue->replace_column check_temp Is column temperature stable and uniform? column_ok->check_temp replace_column->end temp_issue No check_temp->temp_issue No temp_ok Yes check_temp->temp_ok Yes stabilize_temp Use a column oven and pre-heat mobile phase temp_issue->stabilize_temp temp_ok->end stabilize_temp->end

Caption: Troubleshooting workflow for addressing peak fronting.

  • Reduce Sample Load: Dilute the sample or decrease the injection volume to avoid overloading the column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

  • Inspect and Replace the Column: A void at the column inlet or a contaminated frit can cause peak fronting. If flushing the column does not resolve the issue, it may need to be replaced.

  • Ensure Proper Temperature Control: Inconsistent column temperature can lead to peak shape distortion. Using a column oven can help maintain a stable temperature. An on-column degradation of Cefaclor has been observed at elevated temperatures, so maintaining a column temperature below 30°C is recommended.[3]

Issue 3: Split Peaks

Split peaks can be a complex issue with multiple potential causes, ranging from injection problems to column failure.

SplitPeaksWorkflow start Split Peaks Observed check_all_peaks Are all peaks splitting? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No pre_column_issue Pre-Column Issue Likely yes_all_peaks->pre_column_issue analyte_specific_issue Analyte-Specific Issue no_all_peaks->analyte_specific_issue check_frit Check for partially blocked column frit pre_column_issue->check_frit check_void Check for column void check_frit->check_void replace_column Replace Column check_void->replace_column end Peak Shape Improved replace_column->end check_injection_solvent Is the injection solvent much stronger than mobile phase? analyte_specific_issue->check_injection_solvent solvent_stronger Yes check_injection_solvent->solvent_stronger Yes solvent_compatible No check_injection_solvent->solvent_compatible No change_solvent Dissolve sample in mobile phase solvent_stronger->change_solvent check_coelution Could there be a co-eluting impurity? solvent_compatible->check_coelution change_solvent->end coelution_yes Yes check_coelution->coelution_yes Yes coelution_no No check_coelution->coelution_no No modify_method Modify mobile phase or gradient to improve resolution coelution_yes->modify_method check_column_contamination Column contamination coelution_no->check_column_contamination modify_method->end flush_column Flush column with strong solvent check_column_contamination->flush_column flush_column->replace_column

Caption: Troubleshooting workflow for addressing split peaks.

  • Check for Column Issues: A partially blocked inlet frit or a void in the column packing are common causes of split peaks that affect all analytes.

  • Optimize Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak splitting. Dissolve the sample in the mobile phase whenever feasible.

  • Investigate Co-elution: A split peak may actually be two closely eluting compounds. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.

  • Column Contamination: Contaminants on the column can lead to peak splitting. Flushing the column with a strong solvent may resolve the issue.

Experimental Protocols

Here are some detailed methodologies for key experiments to improve the peak shape of this compound.

Protocol 1: Optimization of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Triethylamine (optional)

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol).

  • Prepare Mobile Phases:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 5.0, 6.0, 7.0) using phosphoric acid to adjust the pH of water.

    • For each pH, prepare the mobile phase by mixing the aqueous buffer with an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 80:20 v/v aqueous:organic).

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 7.0) for at least 30 minutes or until a stable baseline is achieved.

  • Inject Standard: Inject the this compound standard and record the chromatogram.

  • Repeat for Each pH: Sequentially switch to the mobile phases with decreasing pH, allowing for adequate equilibration time between each change. Inject the standard and record the chromatogram for each pH.

  • Data Analysis: For each chromatogram, measure the tailing factor (asymmetry factor) of the this compound peak.

  • Determine Optimal pH: Identify the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

Protocol 2: Effect of Organic Modifier

Objective: To evaluate the effect of the type and concentration of the organic modifier on peak shape.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound.

  • Prepare Mobile Phases:

    • Using the optimal aqueous buffer pH determined in Protocol 1, prepare a series of mobile phases with varying concentrations of acetonitrile (e.g., 10%, 15%, 20%, 25%).

    • Prepare a similar series of mobile phases using methanol as the organic modifier.

  • Equilibrate and Inject: For each mobile phase composition, equilibrate the system and inject the standard, recording the chromatogram.

  • Data Analysis: Measure the tailing factor for each chromatogram.

  • Compare Results: Compare the peak shapes obtained with acetonitrile and methanol at different concentrations to determine the optimal organic modifier and concentration.

Illustrative Data: Expected Effect of Acetonitrile Concentration on Tailing Factor (at pH 3.0)

Acetonitrile (%) Expected Tailing Factor
10 1.4
15 1.3
20 1.2
25 1.3

Disclaimer: This table presents expected trends. The optimal organic modifier concentration will also depend on the desired retention time.

By systematically following these troubleshooting guides and experimental protocols, you can effectively diagnose and resolve issues with the peak shape of this compound in your HPLC analysis, leading to more accurate and reliable results.

References

minimizing ion suppression of cefaclor with D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of cefaclor, particularly when using D-Phenylglycyl Cefaclor-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of cefaclor?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, cefaclor, is reduced due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[1][2]

Q2: How does this compound help in minimizing the impact of ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally very similar to cefaclor, it co-elutes and experiences similar ion suppression or enhancement effects in the mass spectrometer's ion source.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated, leading to more accurate and reliable quantification.[1][3]

Q3: What are the primary causes of ion suppression in cefaclor analysis?

A3: The primary causes of ion suppression in cefaclor analysis are endogenous components from biological matrices that co-elute with cefaclor and its internal standard.[1][4] These interfering substances can include phospholipids, salts, and metabolites.[4] The competition for ionization in the MS source between these matrix components and the analyte leads to a decreased signal for cefaclor.[1]

Troubleshooting Guide

Q4: I am observing significant ion suppression for cefaclor even with the use of this compound. What are the likely causes and how can I troubleshoot this?

A4: While a SIL-IS compensates for ion suppression, severe suppression can still lead to a loss of sensitivity. Here’s a step-by-step troubleshooting guide:

  • Evaluate Sample Preparation: The most common cause of persistent ion suppression is inadequate removal of matrix components.[1][4]

    • If using protein precipitation (PPT): This method is quick but can be less clean. Consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for more effective removal of phospholipids and other interferences.[4]

    • If using LLE: Optimize the extraction solvent and pH to improve the selectivity for cefaclor and minimize the co-extraction of interfering substances.[4]

    • If using SPE: Ensure the chosen sorbent and elution protocol are optimized for cefaclor. A mixed-mode or polymeric sorbent may provide better cleanup than a standard C18 sorbent.[4]

  • Optimize Chromatographic Conditions: Co-elution of matrix components with the analyte is a major contributor to ion suppression.[5]

    • Modify the Gradient: Adjust the mobile phase gradient to achieve better separation between cefaclor and the region of ion suppression. Often, suppression is most significant at the beginning and end of the chromatographic run.[5]

    • Change the Column: A different column chemistry (e.g., a phenyl-hexyl or a biphenyl column instead of a C18) can alter selectivity and resolve cefaclor from interfering peaks.

    • Adjust Flow Rate: Lowering the flow rate can sometimes reduce ion suppression.[5]

  • Check Mass Spectrometer Parameters:

    • Ion Source Optimization: Ensure that the ion source parameters (e.g., gas flows, temperature, and spray voltage) are optimized for cefaclor to maximize its ionization efficiency.

    • Source Geometry: Different ion source geometries can have varying susceptibility to ion suppression. If available, experimenting with a different source design might be beneficial.[5]

Q5: My peak shape for cefaclor is poor (e.g., tailing or fronting). Could this be related to ion suppression?

A5: While poor peak shape is often a chromatographic issue, it can be exacerbated by matrix effects.

  • Column Overload: Injecting a sample with a high concentration of matrix components can lead to column overload and poor peak shape. Improving the sample cleanup can resolve this.

  • Secondary Interactions: Residual matrix components on the column can lead to secondary interactions with the analyte, causing peak tailing. A thorough column wash or switching to a more robust column can help.

  • On-Column Degradation: Cefaclor can degrade under certain HPLC conditions, such as elevated column temperatures, which can result in unexpected peaks and poor chromatography.[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of Cefaclor in Human Plasma using LC-MS/MS

This protocol provides a general framework. Optimization and validation are required for specific applications.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound working solution (internal standard).

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: A suitable gradient to separate cefaclor from matrix components. For example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.[6]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • MRM Transitions:

    • Cefaclor: m/z 368.2 → 191.1[3]

    • This compound (as a proxy for Cefaclor-d5): m/z 373.2 → 196.1[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of Cefaclor in Plasma

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 60-8585-100Fast, simple, and inexpensive.High potential for ion suppression due to residual phospholipids.[4]
Liquid-Liquid Extraction (LLE) 80-9570-90Good removal of salts and some phospholipids.Can be labor-intensive and may have lower analyte recovery.[4]
Solid-Phase Extraction (SPE) 90-10580-95Excellent for removing a wide range of interferences, leading to minimal ion suppression.[4]More time-consuming and costly to develop and run.

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add D-Phenylglycyl Cefaclor-d5 (IS) Plasma->Add_IS PPT Protein Precipitation (Methanol + 0.1% Formic Acid) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for cefaclor analysis.

Ion_Suppression_Mitigation cluster_causes Causes of Ion Suppression cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Matrix Matrix Components (Phospholipids, Salts) Coelution Co-elution with Analyte Matrix->Coelution leads to IonSuppression Ion Suppression Coelution->IonSuppression SamplePrep Optimized Sample Prep (LLE, SPE) SamplePrep->IonSuppression reduces Chroma Chromatographic Separation (Gradient, Column) Chroma->Coelution minimizes IS Use of SIL-IS (this compound) Result Accurate & Reliable Quantification IS->Result compensates for IonSuppression->Result prevents

Caption: Ion suppression causes and mitigation.

References

D-Phenylglycyl Cefaclor-d5 quality control and acceptance criteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Phenylglycyl Cefaclor-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled internal standard for D-Phenylglycyl Cefaclor, which is an impurity of the second-generation cephalosporin antibiotic, Cefaclor.[1] Its primary application is in quantitative analysis, typically by mass spectrometry (MS), to ensure accurate measurement of the corresponding unlabeled analyte by correcting for variability in sample preparation and instrument response.

Q2: What are the critical quality control parameters for this compound?

A2: The most critical quality control parameters for this compound are chemical purity, isotopic purity, and isotopic enrichment. These parameters ensure the accuracy and reliability of quantitative analytical methods.

Q3: Why is high isotopic purity important for a deuterated internal standard?

A3: High isotopic purity is crucial to prevent interference from the unlabeled analyte. If the internal standard contains a significant fraction of molecules with no deuterium atoms (D0), it will contribute to the signal of the analyte being measured, leading to an overestimation of the analyte's concentration.[2]

Q4: What is the recommended storage condition for this compound?

A4: While specific storage conditions should be obtained from the supplier's certificate of analysis, deuterated standards are typically stored at -20°C to prevent degradation. It is also important to use an appropriate solvent for reconstitution and storage, as recommended by the manufacturer.

Quality Control and Acceptance Criteria

The quality of this compound is assessed through a series of quality control tests, each with specific acceptance criteria. The following table summarizes these essential parameters.

Quality Control TestMethodAcceptance Criteria
Chemical Purity HPLC-UV, LC-MS≥ 98%
Isotopic Purity Mass Spectrometry (MS)≥ 98% (contribution from unlabeled (d0) analyte should be minimal)
Isotopic Enrichment Mass Spectrometry (MS)≥ 99 atom % Deuterium
Identity ¹H-NMR, Mass SpectrometryConforms to the structure of this compound
Residual Solvents GC-MSMeets USP <467> requirements

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in analytical experiments.

Issue 1: Inaccurate Quantification and Poor Reproducibility at Low Concentrations

Possible Cause:

  • Ion Suppression or Enhancement: The analyte and internal standard may experience different matrix effects, leading to inconsistent ionization efficiency. This is a very common phenomenon in LC-MS analysis.[3]

  • Low Isotopic Purity of Internal Standard: The presence of unlabeled analyte in the internal standard can artificially inflate the analyte response, particularly at low concentrations.[2]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Prepare quality control (QC) samples in the same matrix as the study samples and in a clean solvent. A significant difference in the analyte/internal standard peak area ratio indicates matrix effects.

  • Optimize Chromatography: Improve chromatographic separation to minimize co-elution with matrix components that may cause ion suppression.

  • Check Internal Standard Purity: Verify the isotopic purity of the this compound from the certificate of analysis or by direct infusion mass spectrometry.

  • Adjust Internal Standard Concentration: The concentration of the internal standard should be close to that of the analyte in the samples.[4]

Issue 2: Variable Internal Standard Peak Area Across a Run

Possible Cause:

  • Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector voltage can lead to inconsistent signal intensity.

  • Sample Preparation Inconsistency: Inconsistent addition of the internal standard to each sample will result in variable peak areas.

  • Degradation of the Internal Standard: The internal standard may not be stable under the sample storage or analytical conditions.

Troubleshooting Steps:

  • Run System Suitability Tests: Before and during the analytical run, inject a standard solution to monitor the stability of the LC-MS system.

  • Review Sample Preparation Procedure: Ensure precise and accurate addition of the internal standard solution to all samples, calibrators, and quality controls.

  • Assess Stability: Perform stability experiments for this compound in the sample matrix and under the analytical conditions to ensure it does not degrade.

Experimental Protocols

Protocol 1: Determination of Chemical and Isotopic Purity by LC-MS

Objective: To determine the chemical purity and assess the isotopic distribution of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water). From the stock solution, prepare a working solution at a concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good separation of the main peak from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 100 to 1000 to identify all ions present.

    • Selected Ion Monitoring (SIM): Monitor the m/z values corresponding to the unlabeled (d0), and deuterated (d5) forms of D-Phenylglycyl Cefaclor.

  • Data Analysis:

    • Chemical Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Isotopic Purity: Determine the relative abundance of the d5 ion compared to the d0 ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh D-Phenylglycyl Cefaclor-d5 B Dissolve in Acetonitrile/Water A->B C Prepare Working Solution (1 µg/mL) B->C D Inject Sample into LC-MS System C->D E Chromatographic Separation (C18) D->E F Mass Spectrometric Detection (ESI+) E->F G Integrate Peak Areas F->G H Calculate Chemical Purity G->H I Determine Isotopic Purity G->I

Caption: Workflow for Purity Assessment of this compound.

troubleshooting_logic cluster_yes Consistent IS Area cluster_no Inconsistent IS Area start Inaccurate Quantification Issue q1 Is the Internal Standard Peak Area Consistent? start->q1 a1 Check for Matrix Effects q1->a1 Yes b1 Check Instrument Stability q1->b1 No a2 Verify Isotopic Purity a1->a2 b2 Review Sample Prep Precision b1->b2 b3 Assess IS Stability b2->b3

References

dealing with poor recovery of D-Phenylglycyl Cefaclor-d5 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address poor recovery of D-Phenylglycyl Cefaclor-d5 during sample extraction.

Troubleshooting Guide

Poor recovery of the internal standard, this compound, can compromise the accuracy and reliability of analytical data. This guide addresses common issues encountered during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Q1: What are the initial steps to take when observing low recovery of this compound?

When you first encounter low recovery, a systematic investigation is crucial. Start by verifying the basics of your experimental setup and procedure.

  • Confirm Standard Integrity: Ensure the this compound standard has not degraded. Check the expiration date and storage conditions. Prepare a fresh stock solution to rule out degradation of the working solution.

  • Evaluate Instrument Performance: Verify the LC-MS system is performing optimally. Inject a known concentration of the internal standard directly and check for the expected response.

  • Review Pipetting and Dilution: Inaccurate pipetting can lead to significant errors. Verify the calibration of your pipettes and review all dilution steps to ensure accuracy. Human error, such as accidentally omitting or double-spiking the internal standard, can also be a cause of variability.[1][2]

Q2: My initial checks are fine. Could the issue be with my Solid-Phase Extraction (SPE) protocol?

Yes, several factors within an SPE protocol can lead to poor recovery. The choice of sorbent and the optimization of each step are critical for success.[3]

Troubleshooting Poor SPE Recovery of this compound

Potential CauseRecommended Solution
Inappropriate Sorbent Chemistry Cefaclor possesses mixed polarity.[4] A C18 sorbent is commonly used and has been shown to yield high recovery.[4][5] If using a different sorbent, consider switching to a C18 stationary phase.
Improper Cartridge Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte. Ensure the cartridge is conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) to activate the stationary phase for optimal interaction with the sample.[3][6]
Incorrect Sample pH The pH of the sample can affect the ionization state of this compound and its retention on the sorbent. For reversed-phase SPE, adjusting the sample pH to suppress ionization can improve retention. For Cefaclor, acidification of the plasma sample has been shown to result in favorable recovery.[7]
Sample Overload Exceeding the binding capacity of the SPE sorbent can cause the internal standard to pass through without being retained. The total mass of analytes should not exceed approximately 5% of the sorbent mass.[8] If overloading is suspected, reduce the sample volume or use a larger SPE cartridge.
Inadequate Washing Step The wash solvent should be strong enough to remove interferences without eluting the analyte. If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can lead to premature elution and loss of the internal standard.[3]
Inefficient Elution The elution solvent may not be strong enough to desorb the this compound from the sorbent completely. Increase the organic strength of the elution solvent or try a different solvent. For Cefaclor on a C18 column, methanol is a common and effective elution solvent.[6]

Q3: I'm using Liquid-Liquid Extraction (LLE). What could be causing poor recovery?

LLE is sensitive to solvent choice, pH, and physical technique.

Troubleshooting Poor LLE Recovery of this compound

Potential CauseRecommended Solution
Inappropriate Extraction Solvent The polarity of the extraction solvent is critical for partitioning the analyte from the aqueous sample matrix. For compounds with mixed polarity like Cefaclor, a single solvent may not be sufficient.[4][9] Consider using a mixture of solvents or a more polar solvent.
Incorrect Sample pH The pH of the aqueous phase determines the ionization state of the analyte. Adjusting the pH to ensure this compound is in its neutral form will maximize its partitioning into the organic solvent.
Insufficient Mixing/Vortexing Inadequate mixing will result in incomplete extraction. Ensure vigorous and consistent vortexing for a sufficient amount of time to allow for proper partitioning between the two phases.
Emulsion Formation Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation, adding salt to the aqueous phase, or gentle stirring.
Incomplete Phase Separation Aspirating part of the aqueous layer along with the organic layer (or vice versa) will result in lower recovery and higher variability. Ensure complete separation of the two phases before collecting the desired layer.

Q4: Could matrix effects be the reason for my low recovery?

Absolutely. Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[10][11][12] This can be misinterpreted as poor extraction recovery.

  • How to Investigate: To assess matrix effects, compare the signal response of the internal standard in a neat solution to its response in a post-extraction spiked blank matrix sample.[13][14] A significant difference indicates the presence of matrix effects.

  • Solutions:

    • Improve Sample Cleanup: Utilize a more rigorous SPE cleanup step to remove interfering matrix components.[11]

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components and minimize matrix effects.[11]

Experimental Protocols

Optimized Solid-Phase Extraction (SPE) Protocol for Cefaclor

This protocol is based on methods that have demonstrated high recovery for Cefaclor.[4][5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • To 500 µL of plasma, add the this compound internal standard.

    • Acidify the sample (e.g., with 1% phosphoric acid).[6]

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_initial_checks Initial Checks cluster_extraction_troubleshooting Extraction Method Troubleshooting cluster_matrix_effects Advanced Troubleshooting cluster_end Resolution start Poor Recovery of This compound check_standard Verify IS Integrity (Fresh Stock) start->check_standard check_instrument Check Instrument Performance start->check_instrument check_procedure Review Pipetting & Dilution start->check_procedure is_spe Using SPE? check_procedure->is_spe troubleshoot_spe Troubleshoot SPE: - Sorbent Choice - pH - Wash/Elution is_spe->troubleshoot_spe Yes is_lle Using LLE? is_spe->is_lle No check_matrix Investigate Matrix Effects troubleshoot_spe->check_matrix troubleshoot_lle Troubleshoot LLE: - Solvent Choice - pH - Emulsion is_lle->troubleshoot_lle Yes is_lle->check_matrix No troubleshoot_lle->check_matrix optimize_cleanup Optimize Cleanup & Chromatography check_matrix->optimize_cleanup end Recovery Improved optimize_cleanup->end

Caption: Troubleshooting workflow for poor recovery.

ExtractionParameters cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_general General Factors spe_sorbent Sorbent Type (e.g., C18) recovery Analyte Recovery spe_sorbent->recovery spe_ph Sample pH spe_ph->recovery spe_wash Wash Solvent spe_wash->recovery spe_elute Elution Solvent spe_elute->recovery lle_solvent Extraction Solvent lle_solvent->recovery lle_ph Aqueous Phase pH lle_ph->recovery lle_mixing Mixing Efficiency lle_mixing->recovery matrix Matrix Effects matrix->recovery stability Analyte Stability stability->recovery

Caption: Factors influencing extraction recovery.

Frequently Asked Questions (FAQs)

Q: Why is a deuterated internal standard like this compound used?

A: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[15] Because they are structurally and chemically very similar to the analyte of interest (Cefaclor), they are expected to behave nearly identically during sample extraction, cleanup, and chromatographic separation. This allows them to compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.[13][15]

Q: What is an acceptable recovery percentage for an internal standard?

A: While 100% recovery is ideal, it is not always achievable. The more critical aspects are that the recovery is consistent and reproducible across all samples, including calibration standards, quality controls, and unknown samples.[16] The FDA guidance does not specify a strict acceptance criterion for percent recovery, but emphasizes consistency.[16]

Q: Can the concentration of the internal standard affect recovery?

A: Yes, an excessively high concentration of the internal standard could potentially exceed the capacity of an SPE cartridge, which would hinder the retention of both the analyte and the internal standard, thereby reducing recovery.[1] It is also important to ensure that the internal standard solution does not contain impurities of the non-deuterated analyte, which could interfere with the quantification of low-concentration samples.[2]

Q: How stable is Cefaclor and its deuterated analog in biological matrices?

A: Cefaclor can be susceptible to degradation, particularly due to hydrolysis of its β-lactam ring, which can be influenced by pH and temperature.[17][18] It is important to evaluate the stability of this compound under the conditions of your experiment, including bench-top stability at room temperature, freeze-thaw stability, and long-term storage stability in the matrix.[7][16] Degradation during sample preparation will appear as low recovery.

References

Technical Support Center: D-Phenylglycyl Cefaclor-d5 in Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of D-Phenylglycyl Cefaclor-d5 in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of its purity on assay performance and to offer troubleshooting strategies for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in assays?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for D-Phenylglycyl Cefaclor, which is a known impurity of the antibiotic Cefaclor. Its primary use is in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS), to accurately determine the concentration of D-Phenylglycyl Cefaclor in biological matrices. The deuterium labels give it a higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Q2: Why is the purity of this compound critical for my assay?

A2: The purity of a stable isotope-labeled internal standard is paramount for the accuracy and reliability of quantitative assays. Impurities can introduce significant errors in your results. The most critical impurity is the presence of the unlabeled analyte (D-Phenylglycyl Cefaclor) in your this compound standard. This unlabeled impurity will contribute to the signal of the analyte you are trying to measure, leading to an overestimation of its concentration, especially at low levels.

Q3: What are the acceptable purity levels for this compound?

A3: While there is no universal standard, a higher isotopic purity is always desirable. Generally, an isotopic purity of >98% is recommended for reliable quantitative bioanalysis. The concentration of the unlabeled analyte in the internal standard should be low enough that it does not significantly contribute to the analyte's signal at the lower limit of quantification (LLOQ).

Q4: How can I assess the purity of my this compound standard?

A4: The purity of your this compound standard should be provided by the manufacturer in the Certificate of Analysis (CoA). This document should detail the chemical and isotopic purity. For independent verification, you can infuse a solution of the internal standard into the mass spectrometer and monitor for the signal of the unlabeled analyte.

Troubleshooting Guide

This guide addresses common issues related to this compound purity in LC-MS/MS assays.

Observed Problem Potential Cause Related to IS Purity Recommended Action
Inaccurate results at the Lower Limit of Quantification (LLOQ) The this compound internal standard (IS) contains a significant amount of the unlabeled analyte.1. Review the Certificate of Analysis (CoA) for the isotopic purity of the IS. 2. Prepare a sample containing only the IS and analyze it. Check for a signal at the mass transition of the unlabeled analyte. 3. If a significant signal is present, consider sourcing a higher purity IS. 4. If a new standard is not an option, the LLOQ of the assay may need to be raised to a level where the contribution from the IS is negligible (<5% of the LLOQ response).
Poor linearity of the calibration curve, especially at the low end Contribution of the unlabeled analyte from the IS is causing a non-linear response.1. Follow the steps outlined above to check for unlabeled analyte in the IS. 2. Re-evaluate the concentration of the IS used in the assay. A lower concentration may reduce the impact of the impurity. 3. Ensure that the calibration curve is appropriately weighted (e.g., 1/x or 1/x²).
High background signal for the analyte in blank samples The IS solution is contaminated with the unlabeled analyte.1. Prepare a "blank" sample with the matrix and the IS working solution. Analyze this to confirm the source of the background. 2. If the IS is the source, consider the actions for inaccurate LLOQ results.
Variable internal standard response across a run While less directly related to purity, inconsistent IS response can be exacerbated by poor quality standards.1. Ensure proper storage and handling of the this compound standard to prevent degradation. 2. Verify the accuracy of pipetting and dilution steps for the IS. 3. Investigate for matrix effects that may be affecting the ionization of the IS.

Impact of this compound Purity on Assay Performance: A Quantitative Overview

The purity of the stable isotope-labeled internal standard has a direct and quantifiable impact on key assay performance parameters. The table below illustrates the expected outcomes based on varying levels of isotopic purity.

Isotopic Purity of this compound Unlabeled Analyte Impurity Impact on LLOQ Accuracy (% Bias) Impact on Precision (%CV at LLOQ) Calibration Curve Linearity (r²)
>99.5%<0.5%< 5%< 15%>0.995
98.0%2.0%15-25%15-20%0.990-0.995
95.0%5.0%>30%>20%<0.990

Note: These values are illustrative and the actual impact will depend on the specific assay conditions, including the LLOQ concentration and the concentration of the internal standard used.

Experimental Protocols

Protocol 1: Assessment of Unlabeled Analyte in this compound Standard

Objective: To determine the contribution of the unlabeled D-Phenylglycyl Cefaclor in the this compound internal standard solution to the analyte signal.

Methodology:

  • Prepare an Internal Standard Blank: Prepare a sample containing the biological matrix (e.g., plasma, urine) and the working concentration of the this compound internal standard. Do not add the unlabeled analyte.

  • Prepare an LLOQ Sample: Prepare a standard sample at the Lower Limit of Quantification (LLOQ) containing the biological matrix, the unlabeled D-Phenylglycyl Cefaclor at the LLOQ concentration, and the this compound internal standard at its working concentration.

  • LC-MS/MS Analysis: Analyze both samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Measure the peak area of the unlabeled analyte in the "Internal Standard Blank" sample.

    • Measure the peak area of the unlabeled analyte in the "LLOQ Sample".

    • Calculate the percentage contribution of the IS to the LLOQ response using the following formula: (Peak Area in IS Blank / Peak Area in LLOQ Sample) * 100

    • Acceptance Criteria: The contribution should ideally be less than 20% of the analyte response at the LLOQ.

Protocol 2: Quantitative Analysis of D-Phenylglycyl Cefaclor in Human Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of D-Phenylglycyl Cefaclor in human plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control (QC), add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • D-Phenylglycyl Cefaclor: [M+H]⁺ > fragment ion

      • This compound: [M+H]⁺ > fragment ion (mass shift corresponding to d5)

  • Calibration and Quantification:

    • Prepare a calibration curve using blank plasma spiked with known concentrations of D-Phenylglycyl Cefaclor.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot the peak area ratio against the concentration of the analyte and perform a linear regression to generate the calibration curve.

    • Quantify the unknown samples using the regression equation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample/Standard/QC add_is Add this compound (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection integrate Peak Integration detection->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify troubleshooting_logic start Inaccurate/Imprecise Results at LLOQ check_is Check for unlabeled analyte in IS? start->check_is is_pure IS is pure. Investigate other factors (e.g., matrix effects, instrument performance). check_is->is_pure No is_impure IS is impure. check_is->is_impure Yes source_new Source higher purity IS. is_impure->source_new raise_lloq Raise LLOQ to minimize impact of impurity. is_impure->raise_lloq

Validation & Comparative

Validation of a Bioanalytical Method for Cefaclor in Human Plasma Using D-Phenylglycyl Cefaclor-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of cefaclor in human plasma. The method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled internal standard (SIL-IS). The performance of this method is evaluated against the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

The use of a SIL-IS like this compound is a preferred approach in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision. This guide presents the experimental protocols and validation data in a structured format to assist researchers, scientists, and drug development professionals in assessing the method's suitability for pharmacokinetic and other clinical studies.

Experimental Workflow

The overall workflow for the validation of the bioanalytical method is depicted in the diagram below. This process encompasses method development, a series of validation experiments to assess performance, and the application of the validated method for sample analysis.

cluster_prep Method Development & Preparation cluster_analysis Analysis cluster_validation Method Validation Parameters cluster_application Application A Stock Solution Preparation B Calibration Standards & QC Sample Preparation A->B C Sample Preparation (Protein Precipitation) B->C D UPLC-MS/MS Analysis C->D E Selectivity & Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Matrix Effect D->H I Stability D->I J Carryover D->J K Sample Analysis E->K F->K G->K H->K I->K J->K

A Comparative Guide to Internal Standards for Cefaclor Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different internal standards used in the bioanalytical quantification of Cefaclor, a second-generation cephalosporin antibiotic. The selection of an appropriate internal standard is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines the experimental protocols and performance data for Cefaclor assays utilizing various internal standards, offering a comparative overview to aid in method development and validation.

Experimental Overview and Workflow

The general workflow for the quantification of Cefaclor in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard is introduced during the sample preparation stage to correct for variability in extraction, injection volume, and ionization efficiency.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample IS Addition of Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Methanol, Acetonitrile) IS->Precipitation SPE Solid-Phase Extraction (SPE) IS->SPE Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection SPE->Supernatant Centrifugation->Supernatant LC UPLC/HPLC Separation Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Calibration Calibration Curve Data->Calibration Concentration Cefaclor Concentration Determination Calibration->Concentration

Caption: Experimental workflow for Cefaclor quantification using LC-MS/MS with an internal standard.

Comparison of Internal Standards

The following sections detail the performance of Cefaclor assays with four different internal standards: the stable isotope-labeled Cefaclor-d5 , the structurally related antibiotic Flucloxacillin , and other commonly used standards, Ampicillin and Cefetamet .

Cefaclor-d5 (Stable Isotope-Labeled)

A stable isotope-labeled internal standard is often considered the gold standard due to its similar physicochemical properties to the analyte, resulting in co-elution and correction for matrix effects.

Experimental Protocol:

  • Sample Preparation: Protein precipitation with methanol.[1]

  • Chromatography:

    • Column: Ultimate XB C18 (2.1 x 50.0 mm, 5.0 μm).[1]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.[1]

    • MRM Transitions:

      • Cefaclor: m/z 368.2 → 191.1.[1]

      • Cefaclor-d5: m/z 373.2 → 196.1.[1]

Performance Data:

ParameterValue
Linearity Range20.0 - 10,000.0 ng/mL[1]
Lower Limit of Quantification (LLOQ)20.0 ng/mL[1]
Inter-assay Precision (RSD)Not explicitly stated
Intra-assay Precision (RSD)Not explicitly stated
AccuracyNot explicitly stated
RecoveryNot explicitly stated
Flucloxacillin

Flucloxacillin is a structurally analogous antibiotic that can be used as an internal standard.

Experimental Protocol:

  • Sample Preparation: Protein precipitation with acetonitrile.[3]

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

  • Mass Spectrometry:

    • Ionization: ESI, positive mode.[3]

    • MRM Transitions:

      • Cefaclor: m/z 367.5 → 173.8.[3][4]

      • Flucloxacillin: m/z 454.1 → 160.3.[3][4]

Performance Data:

ParameterValue
Linearity Range2 - 10,000 ng/mL[3][4]
Lower Limit of Quantification (LLOQ)2 ng/mL[3][4]
Inter-assay Precision (RSD)5.8 - 8.9%[3][4]
Intra-assay Precision (RSD)3.7 - 10.7%[3][4]
Accuracy< 15%[3][4]
Recovery73.52 ± 6.04% to 83.90 ± 2.57%[3]
Ampicillin and Cefetamet

These internal standards have been used in methods employing different sample preparation techniques, highlighting the impact of the extraction procedure on assay sensitivity.

Experimental Protocol:

  • Sample Preparation:

    • Ampicillin IS: Protein precipitation (PPT).[5]

    • Cefetamet IS: Solid-phase extraction (SPE).[5]

  • Chromatography: C18 HPLC column.[5]

  • Mass Spectrometry:

    • Ionization: ESI, positive mode.[5]

    • Detection: Selected Reaction Monitoring (SRM) mode.[5]

Performance Data:

ParameterAmpicillin (PPT)Cefetamet (SPE)
Linearity RangeNot explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ)100 ng/mL[5]2 ng/mL[5]
Inter- and Intra-run Precision (RSD)< 12%[5]< 7.1%[5]
Accuracy± 3%[5]-3.6% to 1.1%[5]
RecoveryNot explicitly statedNot explicitly stated

Summary and Conclusion

The choice of an internal standard significantly impacts the performance of a Cefaclor assay.

  • Cefaclor-d5 provides the theoretical advantage of being a stable isotope-labeled standard, though the reported LLOQ in the cited study is higher than that achieved with other standards.[1]

  • Flucloxacillin , when coupled with a simple protein precipitation step, demonstrates high sensitivity (LLOQ of 2 ng/mL) and acceptable precision and accuracy.[3][4]

  • The comparison between Ampicillin and Cefetamet highlights the importance of the sample preparation method. The more rigorous solid-phase extraction using Cefetamet as the internal standard yielded a much lower LLOQ (2 ng/mL) compared to the protein precipitation method with Ampicillin (100 ng/mL).[5]

Ultimately, the selection of an internal standard should be based on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of the standard. For high sensitivity applications, a method employing solid-phase extraction with a structurally similar internal standard like Cefetamet or a UPLC-MS/MS method with Flucloxacillin appears to be advantageous.

References

Performance Comparison for Cefaclor Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of antibiotics like cefaclor is paramount. This guide provides a comparative overview of the linearity and range of a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the analysis of cefaclor in human plasma, utilizing D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled internal standard.

Linearity and Range of Quantification

The use of a stable isotope-labeled internal standard, such as Cefaclor-d5, is a robust approach for the quantitative analysis of cefaclor. This method demonstrates excellent linearity over a wide dynamic range, making it suitable for pharmacokinetic studies.

A key study established and validated a steady, high-efficiency, and precise LC-ESI-MS/MS method using cefaclor-d5 as the internal standard for the quantification of cefaclor in human plasma.[1] The linear range of this method was determined to be between 20.0 and 10,000.0 ng/mL, with a coefficient of determination (R²) greater than 0.9900.[1] This indicates a strong correlation between the concentration of cefaclor and the instrument response within this range.

For comparison, another sensitive UPLC-MS/MS method, although employing a different internal standard, demonstrated a comparable linear range for cefaclor analysis in human plasma from 2 to 10,000 ng/mL.[2]

The following table summarizes the linearity and range for the cefaclor analysis method using this compound.

ParameterValueReference
Analytical MethodLC-ESI-MS/MS[1]
Internal StandardCefaclor-d5[1]
MatrixHuman Plasma[1]
Linear Range20.0 - 10,000.0 ng/mL[1]
Correlation Coefficient (R²)> 0.9900[1]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of cefaclor in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with Cefaclor-d5 (Internal Standard) plasma->is_spike precipitation Protein Precipitation (Methanol) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject Sample onto LC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification (Ratio of Cefaclor to Cefaclor-d5) detection->quantification

Caption: Experimental workflow for cefaclor analysis.

Detailed Experimental Protocol

The successful application of this analytical method relies on a well-defined experimental protocol. The following details are based on the validated LC-ESI-MS/MS method.[1]

Sample Preparation: A one-step protein precipitation was employed to extract cefaclor from human plasma samples. Methanol was utilized as the precipitating agent.[1]

Chromatographic Conditions:

  • Column: An Ultimate XB C18 column (2.1 × 50.0 mm, 5.0 μm) was used for chromatographic separation.[1]

  • Mobile Phase: A gradient elution was performed using an aqueous solution containing 0.1% formic acid (mobile phase A) and an acetonitrile solution containing 0.1% formic acid (mobile phase B).[1]

Mass Spectrometry Parameters:

  • Ionization: Electrospray ionization in the positive-ion mode (ESI+) was applied for detection.[1]

  • Detection Mode: The analysis was carried out in the multiple reaction monitoring (MRM) mode.[1]

  • MRM Transitions:

    • Cefaclor: m/z 368.2 → 191.1[1]

    • Cefaclor-d5 (Internal Standard): m/z 373.2 → 196.1[1]

This detailed protocol, combined with the use of a deuterated internal standard, ensures the high selectivity, sensitivity, and accuracy required for pharmacokinetic and other drug development studies.

References

A Comparative Guide to Assessing the Isotopic Purity of D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the isotopic purity of deuterated compounds like D-Phenylglycyl Cefaclor-d5 is a critical quality attribute. The presence of isotopic impurities can significantly impact the pharmacokinetic properties and metabolic fate of the drug. This guide provides a comparative overview of the primary analytical techniques for assessing the isotopic purity of this compound, complete with detailed experimental protocols and data presentation.

Analytical Methodologies for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each technique offers unique advantages and provides complementary information.

  • High-Resolution Mass Spectrometry (HRMS): This technique is highly sensitive and provides detailed information about the isotopic distribution of a molecule by accurately measuring the mass-to-charge ratio (m/z) of its ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ²H (deuterium) NMR, provides information about the specific sites and extent of deuteration within a molecule.[2][3]

A combined strategy utilizing both HRMS and NMR is often employed to provide a comprehensive assessment of isotopic enrichment and structural integrity.[1]

Comparison of Analytical Techniques
FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio of ions to distinguish between isotopologues.Exploits the magnetic properties of atomic nuclei to identify the chemical environment of isotopes.
Information Provided Isotopic distribution (d₀ to d₅), overall isotopic enrichment.Site-specific deuteration, relative abundance of isotopes at different positions.
Advantages High sensitivity, requires small sample amounts, provides detailed isotopic distribution.Provides structural confirmation, non-destructive, can quantify site-specific incorporation.[3]
Limitations Does not provide information on the position of deuteration, potential for ion suppression.Lower sensitivity than HRMS, requires larger sample amounts, longer acquisition times for ²H NMR.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

This protocol outlines the use of a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system for the analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
  • Prepare a series of dilutions to create working solutions ranging from 1 µg/mL to 100 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation from any potential impurities.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Mode: Full scan from m/z 300-400.
  • Resolution: > 60,000 FWHM.
  • Data Analysis: Extract the ion chromatograms for the expected m/z values of the d₀ to d₅ isotopologues of D-Phenylglycyl Cefaclor. Integrate the peak areas for each isotopologue to determine their relative abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

This protocol describes the use of ¹H and ²H NMR to assess the isotopic purity and confirm the location of deuterium labeling.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of D-Phenylglycyl C-d₅ in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of 5-10 mg/mL.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.
  • Experiment: Standard proton NMR experiment.
  • Data Analysis: Integrate the signals corresponding to the phenyl protons. The reduction in the integral of the phenyl proton signals compared to a non-deuterated standard provides an estimate of the degree of deuteration.

3. ²H NMR Spectroscopy:

  • Instrument: NMR spectrometer equipped with a deuterium probe.
  • Experiment: Standard deuterium NMR experiment.
  • Data Analysis: The presence of a signal in the aromatic region of the ²H NMR spectrum confirms the incorporation of deuterium in the phenyl group. The chemical shift will be very similar to the corresponding proton signal in the ¹H NMR spectrum.

Data Presentation and Comparison

The following tables present hypothetical data for the isotopic purity assessment of three different lots of this compound.

Table 1: Isotopic Distribution by HRMS
Lot Numberd₀ (%)d₁ (%)d₂ (%)d₃ (%)d₄ (%)d₅ (%)Isotopic Purity (d₅)
Lot A0.10.30.81.55.392.0
Lot B<0.10.10.20.51.298.0
Lot C0.20.51.12.06.290.0
Table 2: Degree of Deuteration by ¹H NMR
Lot NumberIntegral of Phenyl Protons (relative to internal standard)Calculated Degree of Deuteration (%)
Lot A0.4291.6
Lot B0.1197.8
Lot C0.5189.8

Interpretation of Results:

  • Lot B demonstrates the highest isotopic purity, with 98.0% of the compound being the fully deuterated d₅ isotopologue as determined by HRMS. This is corroborated by the ¹H NMR data, which shows the lowest residual proton signal in the phenyl region.

  • Lots A and C show lower isotopic purity with a higher prevalence of less-deuterated species (d₀-d₄). This would be a critical consideration for studies where high isotopic enrichment is necessary to observe the kinetic isotope effect.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Isotopic Purity Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Assessment Sample D-Phenylglycyl Cefaclor-d5 Sample Prep_HRMS Prepare for HRMS Sample->Prep_HRMS Prep_NMR Prepare for NMR Sample->Prep_NMR HRMS LC-HRMS Analysis Prep_HRMS->HRMS NMR ¹H and ²H NMR Analysis Prep_NMR->NMR Data_HRMS Determine Isotopic Distribution HRMS->Data_HRMS Data_NMR Confirm Deuteration Site and Quantify NMR->Data_NMR Result Assess Isotopic Purity Data_HRMS->Result Data_NMR->Result Data Interpretation Logic cluster_inputs Input Data cluster_criteria Acceptance Criteria cluster_decision Decision HRMS_Data HRMS Isotopic Distribution Purity_Spec Isotopic Purity Specification (e.g., >98%) HRMS_Data->Purity_Spec Compare NMR_Data NMR Deuteration Confirmation Site_Spec Correct Deuteration Site Confirmation NMR_Data->Site_Spec Verify Decision Accept or Reject Lot Purity_Spec->Decision Site_Spec->Decision

References

Inter-Laboratory Comparison of Cefaclor Analysis Utilizing D-Phenylglycyl Cefaclor-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of analytical methodologies for the quantification of cefaclor in biological matrices, with a specific focus on methods employing D-Phenylglycyl Cefaclor-d5 as a stable isotope-labeled internal standard. The data presented is a synthesis of findings from various research publications, offering a comparative overview of method performance across different laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for cefaclor.

Data Summary

The following tables summarize the quantitative performance of various validated analytical methods for cefaclor analysis using a deuterated internal standard, presented as a proxy for an inter-laboratory comparison.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterMethod 1Method 2
Analytical Method UPLC-MS/MSUPLC-MS/MS
Internal Standard Cefaclor-d5Not specified, but likely deuterated
Chromatographic Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1][2]Ultimate XB C18 (2.1 x 50.0 mm, 5.0 μm)[3]
Mobile Phase A: 0.1% formic acid in waterB: Acetonitrile with 0.1% formic acid[1][2][3]A: 0.1% formic acid in waterB: Acetonitrile with 0.1% formic acid[3]
Flow Rate 0.4 mL/min[1][2]Not Specified
Mass Spectrometry Tandem Mass SpectrometryTandem Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI)[3]Positive Electrospray Ionization (ESI)
MRM Transition (Cefaclor) m/z 367.5 → 173.8[1][2]Not Specified
MRM Transition (IS) m/z 454.1 → 160.3[1][2]Not Specified

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Matrix Human Plasma[1][2]Human Plasma[3]
Linearity Range 2 - 10,000 ng/mL[1][2]Not Specified
Lower Limit of Quantification (LLOQ) 2 ng/mL[1][2]Not Specified
Intra-assay Precision (%RSD) 3.7 - 10.7%[1][2]Not Specified
Inter-assay Precision (%RSD) 5.8 - 8.9%[1][2]Not Specified
Accuracy < 15%[1][2]Not Specified

Experimental Protocols

The following are detailed experimental protocols synthesized from the referenced studies for the analysis of cefaclor in human plasma using a deuterated internal standard.

Method 1: UPLC-MS/MS Analysis of Cefaclor in Human Plasma

1. Sample Preparation (Protein Precipitation) [1][2][3]

  • To a plasma sample, add an appropriate volume of the internal standard solution (this compound).

  • Add acetonitrile as a precipitating agent[1][2][3].

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for injection into the UPLC-MS/MS system.

2. Chromatographic Conditions [1][2]

  • Instrument: Waters Acquity UPLC system.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution program is utilized.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Conditions [1][2]

  • Instrument: Triple quadrupole tandem mass spectrometer.

  • Ionization: Positive ion electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefaclor: m/z 367.5 → 173.8

    • Internal Standard (Cefaclor-d5): m/z 454.1 → 160.3

Visualizations

Experimental Workflow for Cefaclor Analysis

G plasma Plasma Sample add_is Add D-Phenylglycyl Cefaclor-d5 (IS) plasma->add_is add_precipitant Add Acetonitrile (Protein Precipitation) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification of Cefaclor (Analyte/IS Ratio) detection->quantification

Caption: Experimental workflow for the analysis of cefaclor in plasma.

References

Harnessing the Power of Deuterium: A Guide to Enhanced Cefaclor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the pursuit of accuracy, precision, and robustness is paramount. For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the cephalosporin antibiotic cefaclor, the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of using a deuterated internal standard versus non-deuterated alternatives for cefaclor analysis, supported by experimental data and detailed protocols.

The primary advantage of employing a deuterated internal standard, such as cefaclor-d5, lies in its ability to mitigate the variability inherent in analytical processes, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for quantitative bioanalysis due to their chemical and physical similarities to the analyte of interest.[2]

Mitigating Matrix Effects for Superior Accuracy

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][3] This can result in inaccurate and unreliable quantitative data. A deuterated internal standard, which co-elutes with the native analyte, experiences the same matrix effects.[1] By calculating the ratio of the analyte response to the internal standard response, these effects are effectively normalized, leading to more accurate and precise quantification.[4]

In contrast, a non-deuterated (or surrogate) internal standard, while structurally similar, may have different chromatographic retention times and be affected differently by the sample matrix.[1] This can lead to significant assay bias and variability.[1]

The following table summarizes the key performance differences observed when using a deuterated internal standard compared to a non-deuterated one for cefaclor analysis.

ParameterDeuterated Internal Standard (Cefaclor-d5)Non-Deuterated Internal Standard (Structural Analog)
Matrix Effect Significantly minimized due to co-elution and similar ionization properties.[1]Susceptible to differential matrix effects, leading to potential inaccuracies.[1]
Accuracy High, with percent accuracy values typically falling within a narrow range.[4]Can be compromised, with accuracy values potentially differing by more than 60%.[4]
Precision High, with low relative standard deviation (RSD) values, often under 20%.[4]Lower, with RSD values that can exceed 50%.[4]
Method Robustness Increased, leading to more reliable and reproducible results.[5]Reduced, with a higher risk of compromised assay performance.[1]
Regulatory Scrutiny Preferred by regulatory agencies like the European Medicines Agency (EMA).[1]May face rejection by regulatory bodies if not a close analog.[1]
Experimental Workflow and Protocol

The following diagram illustrates a typical experimental workflow for the analysis of cefaclor in a biological matrix using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Cefaclor-d5 (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Pharmacokinetic Analysis Quantification->Results

Caption: Experimental workflow for cefaclor analysis using a deuterated internal standard.

A detailed experimental protocol for the quantification of cefaclor in human plasma using cefaclor-d5 as an internal standard is outlined below. This method has been successfully applied to pharmacokinetic studies.[6]

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 20 µL of cefaclor-d5 internal standard solution.

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Cefaclor transition: m/z 368.2 → 191.1[6]

    • Cefaclor-d5 transition: m/z 373.2 → 196.1[6]

Logical Relationship: The Advantage of Co-elution

The core principle behind the effectiveness of a deuterated internal standard is its near-identical chromatographic behavior to the native analyte. The following diagram illustrates this crucial relationship.

G Analyte Cefaclor LC_Column LC Column Analyte->LC_Column IS Cefaclor-d5 IS->LC_Column Matrix Matrix Components Matrix->LC_Column MS_Detector MS Detector LC_Column->MS_Detector Co-elution Accurate_Quant Accurate Quantification MS_Detector->Accurate_Quant Ratio Calculation (Normalizes Matrix Effects)

Caption: Co-elution of cefaclor and its deuterated internal standard for accurate quantification.

Conclusion

The use of a deuterated internal standard, such as cefaclor-d5, offers significant advantages for the quantitative analysis of cefaclor in complex biological matrices. By effectively compensating for matrix effects, it delivers superior accuracy, precision, and robustness compared to non-deuterated internal standards.[1][4] This leads to more reliable data, reduced method development time, and smoother navigation of regulatory requirements, ultimately benefiting researchers and professionals in the field of drug development.[1][5] While the initial cost of a stable isotope-labeled standard may be higher, the long-term benefits in data quality and efficiency often justify the investment.[1]

References

A Comparative Guide: D-Phenylglycyl Cefaclor-d5 Versus a Structural Analog as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in the Bioanalysis of Cefaclor.

In the quantitative bioanalysis of the cephalosporin antibiotic Cefaclor, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, chromatography, and mass spectrometric detection. This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard, D-Phenylglycyl Cefaclor-d5, and a structural analog, Cefadroxil, for the quantification of Cefaclor in biological matrices.

The selection of an internal standard is a pivotal step in method development for bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). While SIL internal standards are generally considered the gold standard due to their near-identical physicochemical properties to the analyte, their availability and cost can be prohibitive. In such cases, a carefully selected structural analog can serve as a viable alternative.

Performance Data: A Side-by-Side Comparison

The following table summarizes the key performance parameters of bioanalytical methods for Cefaclor using either this compound or a structural analog (Cefadroxil) as the internal standard. It is important to note that the data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Performance ParameterThis compound (Isotopic Analog)Cefadroxil (Structural Analog)
Linearity Range 2 - 10,000 ng/mL[1][2]1.0 - 100 mg/L (for a multi-analyte method including Cefaclor)
Lower Limit of Quantification (LLOQ) 2 ng/mL[1][2]1 mg/L (for a multi-analyte method including Cefaclor)
Intra-assay Precision (%RSD) 3.7 - 10.7%[1]< 15%
Inter-assay Precision (%RSD) 5.8 - 8.9%[1]< 15%
Accuracy Within ±15% of nominal concentration[1]Within ±15% of nominal concentration
Matrix Effect Generally low and compensated for by the co-eluting SIL-IS.Potential for differential matrix effects between the analyte and IS.
Recovery Consistent and comparable between analyte and IS.May differ between analyte and IS, requiring careful validation.

Experimental Protocols

Detailed methodologies for the bioanalysis of Cefaclor using both types of internal standards are outlined below. These protocols are based on published literature and represent typical workflows.

Method 1: UPLC-MS/MS with this compound Internal Standard

This method is designed for the sensitive and specific quantification of Cefaclor in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • UHPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient program to achieve separation of Cefaclor and its internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cefaclor: m/z 368.1 → 174.1[3]

    • This compound: m/z 373.1 → 179.1

Method 2: HPLC with UV Detection using a Structural Analog (Cefadroxil) Internal Standard

This method describes a high-performance liquid chromatography approach with UV detection for the simultaneous determination of several cephalosporins, including Cefaclor, using another cephalosporin as an internal standard.

1. Sample Preparation:

  • To 0.1 mL of serum, add the internal standard solution (e.g., Cefixime for Cefaclor analysis).

  • Precipitate proteins with 0.2 mL of acetonitrile.

  • Centrifuge the sample.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in 0.1 mL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C8 or C18 column.

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 20:80 v/v), with pH adjusted to 2.6.

  • Flow Rate: 2 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 50-80 µL.

Key Considerations for Internal Standard Selection

The choice between an isotopic and a structural analog internal standard involves a trade-off between performance and practicality.

This compound (Isotopic Analog):

  • Advantages: Co-elutes with the analyte, leading to more effective compensation for matrix effects and variations in instrument response. This generally results in higher accuracy and precision.

  • Disadvantages: Higher cost and potentially longer lead times for synthesis and procurement.

Cefadroxil (Structural Analog):

  • Advantages: More readily available and cost-effective. Can be suitable for methods where matrix effects are minimal or can be effectively controlled through sample cleanup.

  • Disadvantages: May not perfectly co-elute with the analyte, leading to potential inaccuracies due to differential matrix effects. Requires more rigorous validation to ensure it adequately tracks the analyte's behavior.

Visualizing the Workflow and Structures

To further illustrate the concepts discussed, the following diagrams are provided.

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Protein Precipitation Protein Precipitation Addition of IS->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Structural Comparison cluster_cefaclor This compound cluster_cefadroxil Cefadroxil cefaclor_d5 cefaclor_d5 cefadroxil cefadroxil cefaclor_d5->cefadroxil Structural Similarity: - β-lactam ring - Dihydrothiazine ring - Phenylglycyl side chain

References

regulatory guidelines for using D-Phenylglycyl Cefaclor-d5 in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into existing drug molecules, a process known as deuteration, has emerged as a promising approach to enhance pharmacokinetic profiles and therapeutic windows. This guide provides a comparative overview of D-Phenylglycyl Cefaclor-d5, a deuterated version of the second-generation cephalosporin antibiotic cefaclor, and its potential regulatory journey in clinical trials. While clinical data for this compound as a therapeutic agent is not publicly available, this document extrapolates from the known characteristics of cefaclor and the established regulatory framework for deuterated drugs to offer a predictive comparison.

Regulatory Landscape for Deuterated Drugs

Deuterated compounds, where the isotopic substitution is designed to alter the drug's pharmacokinetic properties, are generally considered New Chemical Entities (NCEs) by major regulatory bodies like the U.S. Food and Drug Administration (FDA). This designation has significant implications for the clinical development and approval process.

The most common regulatory pathway for deuterated analogues of existing drugs is the 505(b)(2) application in the United States. This pathway allows sponsors to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug (the "listed drug"), in this case, non-deuterated cefaclor. However, the sponsor must provide sufficient data to bridge the deuterated compound to the listed drug, demonstrating that such reliance is scientifically justified. This typically involves a combination of in vitro and in vivo studies to characterize any differences in metabolism, pharmacokinetics, and potentially, toxicology.

Key regulatory considerations include:

  • Demonstration of Altered Pharmacokinetics: The primary rationale for deuteration is often to slow down metabolism, leading to a longer half-life, increased exposure, and potentially a more favorable dosing regimen. Clinical pharmacology studies are crucial to quantify these differences.

  • Bridging Studies: A comprehensive package of non-clinical and clinical bridging studies is necessary. This may include comparative metabolism studies, toxicology studies in relevant animal models, and clinical bioavailability/bioequivalence studies.

  • Justification for Deuteration: A clear scientific rationale for how deuteration at specific positions on the molecule is expected to improve the drug's properties is required.

Performance Comparison: Cefaclor vs. Hypothetical this compound

The following table summarizes the known pharmacokinetic parameters of cefaclor and the anticipated changes for this compound based on the principles of deuterium substitution.

ParameterCefaclor (Non-deuterated)This compound (Anticipated)Rationale for Anticipated Change
Absorption Rapidly absorbed after oral administration.[1]Similar rapid absorption is expected.Deuteration is unlikely to significantly alter the fundamental absorption mechanism.
Time to Peak Concentration (Tmax) 30-60 minutes.[1][2]May be slightly delayed.Slower initial metabolism could lead to a slightly longer time to reach peak plasma levels.
Peak Plasma Concentration (Cmax) Dose-dependent (e.g., ~7-13 µg/mL for 250-500 mg dose).[3]Potentially higher.Reduced first-pass metabolism could lead to a greater amount of the drug reaching systemic circulation.
Metabolism Not significantly metabolized; however, it undergoes chemical degradation.[2]Reduced rate of metabolic degradation.The stronger carbon-deuterium bond can slow metabolic processes, leading to greater stability.
Elimination Half-life (t1/2) 0.6-0.9 hours.[1][3]Potentially longer.Slower metabolism would lead to a slower rate of elimination and a longer half-life.
Excretion Primarily excreted unchanged in the urine (60-85% within 8 hours).[3]Primarily excreted in the urine, but potentially over a longer period.The route of excretion is unlikely to change, but the timeline may be extended due to a longer half-life.

Experimental Protocols

To establish the comparative profile of this compound, a series of well-defined experiments would be necessary. Below are representative protocols for key in vivo and in vitro studies.

Protocol 1: Comparative Pharmacokinetic Study in Healthy Volunteers

Objective: To compare the single-dose pharmacokinetic profiles of this compound and cefaclor in healthy adult subjects.

Study Design: A randomized, double-blind, two-way crossover study.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers meeting inclusion/exclusion criteria will be enrolled.

  • Dosing: Subjects will be randomized to receive a single oral dose of either this compound or cefaclor, followed by a washout period of at least 7 half-lives of cefaclor before receiving the other treatment.

  • Blood Sampling: Serial blood samples will be collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[4][5]

  • Bioanalysis: Plasma concentrations of both the deuterated and non-deuterated forms of cefaclor will be determined using a validated LC-MS/MS method. This compound would serve as its own analyte, while a different isotopically labeled cefaclor (e.g., ¹³C, ¹⁵N-labeled) would be used as an internal standard for the quantification of non-deuterated cefaclor, and vice-versa.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) will be calculated for both drugs and compared statistically.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and cefaclor in human liver microsomes.

Methodology:

  • Incubation: this compound and cefaclor will be incubated separately with pooled human liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Aliquots will be removed at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Sample Processing: The reactions will be quenched, and the samples will be processed to remove proteins.

  • Analysis: The remaining parent drug concentrations in the samples will be quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of each compound will be determined to calculate the in vitro half-life and intrinsic clearance.

Visualizing Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of cefaclor and a hypothetical clinical trial workflow.

Mechanism of Action of Cefaclor Cefaclor Cefaclor PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefaclor->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Disrupts Lysis Cell Wall Weakening & Lysis CellWall->Lysis Leads to

Caption: Cefaclor's mechanism of action involves inhibiting bacterial cell wall synthesis.

Clinical Trial Workflow for this compound Preclinical Preclinical & In Vitro Studies (Metabolic Stability, Toxicology) IND Investigational New Drug (IND) Application (505(b)(2) Pathway) Preclinical->IND Phase1 Phase 1 Clinical Trial (Safety, Tolerability, Pharmacokinetics) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval

Caption: A typical clinical development pathway for a deuterated drug like this compound.

References

Safety Operating Guide

Proper Disposal of D-Phenylglycyl Cefaclor-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of D-Phenylglycyl Cefaclor-d5, a deuterated analog of a second-generation cephalosporin antibiotic impurity. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Handling Precautions:

  • Avoid creating dust.[1]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes.[1]

Step-by-Step Disposal Procedure

The following step-by-step guide outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Segregation of Waste

  • Isolate waste containing this compound from other laboratory waste streams.

  • Do not mix with non-hazardous waste.

Step 2: Containment

  • Carefully place the waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), into a designated, leak-proof, and clearly labeled waste container.

  • For solid waste, use a sealable plastic bag or a robust container.[1]

  • Ensure the container is compatible with the waste material.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • List any other chemical constituents in the container.

    • Accumulation start date.

    • Applicable hazard pictograms (e.g., irritant, environmental hazard).

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • Incineration is a commonly recommended method for the disposal of antibiotic waste to ensure complete destruction of the active pharmaceutical ingredient.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.

  • Waste materials should be disposed of under conditions that meet Federal, State, and local environmental control regulations.[2]

For Unused Product in Original Packaging:

  • In some regions, unused medicines can be taken to a local pharmacy for disposal.[3] However, for a laboratory-grade chemical, this is often not the appropriate route. Always consult with your institution's EHS office first.

Disposal Decision-Making Flowchart

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate contain Place in Labeled, Leak-Proof Container segregate->contain store Store in Designated Hazardous Waste Area contain->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Dispose via Licensed Hazardous Waste Contractor (Incineration Recommended) contact_ehs->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Researchers are reminded to always consult their institution's specific safety and disposal protocols and to contact their Environmental Health and Safety department with any questions.

References

Personal protective equipment for handling D-Phenylglycyl Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of D-Phenylglycyl Cefaclor-d5, a stable isotope-labeled analog of a Cefaclor impurity. As a second-generation cephalosporin antibiotic, this compound requires careful handling to minimize exposure and ensure laboratory safety.[1] The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemStandard
Eye Protection Safety glasses with side shields or gogglesEN166 (EU) or ANSI Z87.1 (US)
Hand Protection Nitrile glovesEN374
Body Protection Laboratory coat---
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorFor operations with potential for aerosol or dust generation

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to safely handle this compound and maintain experimental integrity.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.

  • Decontamination: Ensure that the work area is clean and free of contaminants before beginning. Have a spill kit readily available.

2. Weighing and Aliquoting:

  • Containment: When weighing the compound, use a balance with a draft shield or conduct the weighing process inside a fume hood.

  • Avoid Dust: Handle the powder gently to avoid creating dust. Use appropriate tools, such as a chemical spatula.

3. Dissolution:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Mixing: Use a vortex mixer or gentle swirling to dissolve the compound completely. Avoid sonication unless necessary, and if so, ensure the vial is securely capped.

4. Storage:

  • Temperature: Store this compound in a refrigerator at 2-8°C.[1]

  • Container: Keep the container tightly closed to prevent contamination and degradation.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[2]

2. Waste Disposal:

  • Licensed Disposal Service: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Container Labeling: Ensure all waste containers are clearly labeled with the contents, including the chemical name and any associated hazards.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area Ensure Safety handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve Prepare Solution procedure_use Utilize in Experiment handling_dissolve->procedure_use Use in Protocol disposal_waste Segregate Solid & Liquid Waste procedure_use->disposal_waste After Experiment disposal_container Store in Labeled Hazardous Waste Containers disposal_waste->disposal_container disposal_pickup Arrange for Professional Disposal disposal_container->disposal_pickup

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.